azetidin-3-yl-N,N-dimethylmethanamine hydrochloride
Description
BenchChem offers high-quality azetidin-3-yl-N,N-dimethylmethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about azetidin-3-yl-N,N-dimethylmethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(azetidin-3-yl)-N,N-dimethylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-8(2)5-6-3-7-4-6;/h6-7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXMVFXWYLCCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630496 | |
| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741287-55-8 | |
| Record name | 3-Azetidinemethanamine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=741287-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway to azetidin-3-yl-N,N-dimethylmethanamine hydrochloride, a substituted azetidine derivative of interest in medicinal chemistry. The azetidine scaffold is a valuable building block in drug discovery, known for imparting favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional complexity to bioactive molecules. This guide details the experimental protocols for a multi-step synthesis, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic workflow and a representative biological screening process.
Introduction to 3-Substituted Azetidines
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized as pharmacologically relevant scaffolds.[1] Their inherent ring strain and well-defined stereochemistry offer unique opportunities for designing novel therapeutic agents. Modifications at the 3-position of the azetidine ring allow for the introduction of diverse functional groups that can interact with biological targets. Derivatives of 3-substituted azetidines have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. Furthermore, they have been explored as triple reuptake inhibitors for the treatment of depression and as potential agents against Mycobacterium tuberculosis.[2] The synthesis of specific derivatives like azetidin-3-yl-N,N-dimethylmethanamine hydrochloride provides a key intermediate for the development of novel therapeutics.
Synthetic Pathway Overview
The synthesis of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride can be efficiently achieved through a three-step process starting from the commercially available N-Boc-protected 3-hydroxymethylazetidine. The pathway involves:
-
Oxidation: The primary alcohol of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is oxidized to the corresponding aldehyde, tert-butyl 3-formylazetidine-1-carboxylate.
-
Reductive Amination: The aldehyde is then converted to the tertiary amine, tert-butyl 3-((dimethylamino)methyl)azetidine-1-carboxylate, via reductive amination with dimethylamine.
-
Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions, which concurrently forms the final product, azetidin-3-yl-N,N-dimethylmethanamine dihydrochloride.
This synthetic route is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual steps.
Experimental Protocols
Step 1: Synthesis of tert-butyl 3-formylazetidine-1-carboxylate
This step involves the oxidation of the primary alcohol to an aldehyde. A common and effective method is the Swern oxidation or a similar procedure using reagents like IBX (2-iodoxybenzoic acid).
Protocol: To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in a suitable solvent such as ethyl acetate, 2-iodoxybenzoic acid (IBX) (2.0 eq) is added. The reaction mixture is heated to reflux and stirred overnight. After cooling to room temperature, the mixture is filtered to remove the solid byproduct. The filtrate is concentrated under reduced pressure to yield the crude tert-butyl 3-formylazetidine-1-carboxylate, which can be used in the next step without further purification.[3]
Step 2: Synthesis of tert-butyl 3-((dimethylamino)methyl)azetidine-1-carboxylate
This transformation is a reductive amination reaction. The aldehyde is first reacted with dimethylamine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.
Protocol: tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq) is dissolved in a chlorinated solvent like 1,2-dichloroethane (DCE). A solution of dimethylamine (2.0 M in THF, 1.2 eq) is added, followed by a catalytic amount of acetic acid (0.1 eq). The mixture is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for 4-12 hours until completion, as monitored by TLC or LC-MS. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by flash column chromatography on silica gel.
Step 3: Synthesis of azetidin-3-yl-N,N-dimethylmethanamine dihydrochloride
The final step involves the removal of the acid-labile N-Boc protecting group and the formation of the dihydrochloride salt.
Protocol: tert-butyl 3-((dimethylamino)methyl)azetidine-1-carboxylate (1.0 eq) is dissolved in a suitable solvent such as methanol or dioxane. A solution of hydrochloric acid (e.g., 4 M HCl in dioxane, or concentrated HCl) is added, and the mixture is stirred at room temperature for 2-4 hours. The completion of the deprotection is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The resulting solid is often triturated with a non-polar solvent like diethyl ether to afford the pure azetidin-3-yl-N,N-dimethylmethanamine dihydrochloride as a solid, which is then collected by filtration and dried under vacuum.
Data Presentation
The following table summarizes the quantitative data for the described synthetic pathway. Please note that yields are representative and can vary based on reaction scale and optimization.
| Step | Reactant | Reagents | Product | Molecular Formula | Molecular Weight ( g/mol ) | Representative Yield (%) |
| 1 | tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 2-Iodoxybenzoic acid (IBX), Ethyl Acetate | tert-butyl 3-formylazetidine-1-carboxylate | C₉H₁₅NO₃ | 185.22 | ~99[3] |
| 2 | tert-butyl 3-formylazetidine-1-carboxylate | Dimethylamine, Sodium triacetoxyborohydride, Acetic Acid, 1,2-Dichloroethane | tert-butyl 3-((dimethylamino)methyl)azetidine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.31 | 70-85 |
| 3 | tert-butyl 3-((dimethylamino)methyl)azetidine-1-carboxylate | Hydrochloric Acid, Dioxane/Methanol | azetidin-3-yl-N,N-dimethylmethanamine dihydrochloride | C₆H₁₆Cl₂N₂ | 187.11[4] | >95 |
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for azetidin-3-yl-N,N-dimethylmethanamine dihydrochloride.
General Workflow for Biological Evaluation
While a specific signaling pathway for the title compound is not yet fully elucidated in publicly available literature, its structural motifs are common in compounds targeting monoamine transporters. The following diagram illustrates a general workflow for evaluating such a compound.
Caption: General workflow for the biological evaluation of a 3-substituted azetidine derivative.
Conclusion
This technical guide outlines a practical and efficient three-step synthesis for azetidin-3-yl-N,N-dimethylmethanamine hydrochloride. The described protocols, starting from a readily available N-Boc-protected azetidine precursor, provide a reliable method for obtaining this valuable chemical intermediate. The strategic importance of the azetidine core in medicinal chemistry suggests that this compound and its analogs will continue to be of significant interest for the development of novel therapeutics. The provided workflows and data serve as a foundational resource for researchers engaged in the synthesis and evaluation of new azetidine-based compounds.
References
- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 2. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 3. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
chemical properties of 3-((dimethylamino)methyl)azetidine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-((Dimethylamino)methyl)azetidine dihydrochloride is a substituted azetidine compound of interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in various biologically active molecules. Its presence can influence a compound's physicochemical properties, such as basicity and lipophilicity, as well as its metabolic stability and target-binding affinity. This technical guide provides a summary of the available chemical and physical properties of 3-((dimethylamino)methyl)azetidine dihydrochloride, alongside a discussion of general experimental approaches for the synthesis and characterization of related azetidine derivatives.
Core Chemical Properties
While specific experimental data for 3-((dimethylamino)methyl)azetidine dihydrochloride is limited in publicly available literature, some fundamental properties can be identified from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 321890-22-6 | [1][2][3] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [1] |
| Appearance | White powder | [1] |
| Purity | ≥99% | [1] |
Synthesis and Characterization: General Protocols
Detailed experimental protocols for the synthesis of 3-((dimethylamino)methyl)azetidine dihydrochloride are not explicitly described in the available literature. However, general synthetic strategies for substituted azetidines can be inferred from patents and research articles. A plausible synthetic route could involve the initial formation of an N-protected azetidine precursor, followed by functionalization at the 3-position and subsequent deprotection and salt formation.
A general workflow for the synthesis and characterization of a substituted azetidine like 3-((dimethylamino)methyl)azetidine could be conceptualized as follows:
Caption: General workflow for azetidine synthesis and analysis.
Experimental Methodologies (General)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of the azetidine ring protons, the dimethylamino group, and the methyl group. Chemical shifts, splitting patterns, and integration would be analyzed to elucidate the structure.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.
Mass Spectrometry (MS):
-
To determine the molecular weight of the free base and confirm its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns could provide further structural information.
Chromatography:
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the synthesized compound. A suitable column and mobile phase would be selected to achieve good separation of the product from any impurities or starting materials.
Biological Activity and Signaling Pathways
Specific biological activities and associated signaling pathways for 3-((dimethylamino)methyl)azetidine dihydrochloride have not been reported in the reviewed literature. However, the azetidine scaffold is a component of numerous pharmacologically active compounds.
Azetidine derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial, anticancer, and central nervous system (CNS) active agents. The rigid four-membered ring can act as a conformational constraint, which can be advantageous for binding to specific biological targets.
The potential biological effect of a novel azetidine compound would typically be investigated through a series of in vitro and in vivo studies.
Caption: Drug discovery process for novel chemical entities.
Conclusion
3-((Dimethylamino)methyl)azetidine dihydrochloride is a chemical entity with potential for use in drug discovery, given the established importance of the azetidine scaffold. However, a comprehensive public dataset of its specific chemical properties, detailed experimental protocols, and biological activity is currently unavailable. The information provided here serves as a foundational guide based on the general principles of azetidine chemistry and pharmacology. Further empirical investigation is required to fully characterize this compound and explore its potential applications.
References
- 1. 3-((DIMETHYLAMINO)METHYL)AZETIDINE DIHYDROCHLORIDE, CasNo.321890-22-6 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 2. 3-(METHOXYMETHYL)AZETIDINE HYDROCHLORIDE(942308-06-7) 1H NMR [m.chemicalbook.com]
- 3. 3-((DIMETHYLAMINO)METHYL)AZETIDINE DIHYDROCHLORIDE | 321890-22-6 [chemicalbook.com]
Spectroscopic and Methodological Analysis of Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride: A Technical Overview
An in-depth analysis of the spectroscopic data for azetidin-3-yl-N,N-dimethylmethanamine hydrochloride and its related salts remains a significant challenge due to the limited availability of comprehensive, publicly accessible experimental data. This technical guide consolidates the currently available information and outlines the general experimental protocols applicable to the characterization of such compounds, providing a framework for researchers, scientists, and drug development professionals.
While a complete spectroscopic dataset for the specifically named "azetidin-3-yl-N,N-dimethylmethanamine hydrochloride" is not readily found in scientific literature or chemical databases, data for the closely related compound, 1-Azetidin-3-yl-dimethylamine hydrochloride (CAS 935670-07-8), and the dihydrochloride salt, 1-(azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride (CAS 321890-22-6), offer valuable insights. It is crucial for researchers to verify the exact chemical structure and salt form of their sample to ensure accurate data interpretation.
Chemical Structure and Identification
The core structure consists of an azetidine ring substituted at the 3-position with a dimethylaminomethyl group. The hydrochloride salt form results from the protonation of one or both of the basic nitrogen atoms by hydrochloric acid.
Caption: Chemical structure of Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for azetidin-3-yl-N,N-dimethylmethanamine hydrochloride and its analogs. Due to the scarcity of data for the mono-hydrochloride, information for the dihydrochloride and related structures is included for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1-Azetidin-3-yl-dimethylamine hydrochloride | D₂O | 4.2-4.4 | m | Azetidine CH₂ |
| 3.9-4.1 | m | Azetidine CH | ||
| 3.4-3.6 | m | CH₂-N(CH₃)₂ | ||
| 2.9 | s | N(CH₃)₂ |
Note: Data is inferred from available spectra and may vary based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Expected Chemical Shift (δ) ppm | Assignment |
| 1-(azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride | D₂O | ~55-60 | Azetidine CH₂ |
| ~40-45 | Azetidine CH | ||
| ~60-65 | CH₂-N(CH₃)₂ | ||
| ~45-50 | N(CH₃)₂ |
Note: These are predicted chemical shift ranges based on analogous structures. Experimental verification is required.
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z | Fragment |
| 1-(azetidin-3-yl)-N,N-dimethylmethanamine | ESI+ | 115.1285 [M+H]⁺ | Molecular Ion |
| 71.0706 | [Azetidine-CH₂]⁺ | ||
| 58.0651 | [CH₂N(CH₃)₂]⁺ |
Note: Data corresponds to the free base. In the hydrochloride salt, the base peak would likely be the protonated molecular ion.
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Sample Phase | Expected Wavenumber (cm⁻¹) | Assignment |
| Amine Hydrochloride Salts (General) | Solid (KBr) | 3000-2700 (broad) | N-H stretch (ammonium) |
| ~2700-2400 (broad) | N⁺-H stretch (tertiary amine salt) | ||
| 1600-1500 | N-H bend | ||
| 2950-2850 | C-H stretch (aliphatic) |
Note: These are general ranges for amine hydrochlorides. Specific peak positions will vary.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of the target compound are not widely published. However, the following general procedures are standard for the characterization of similar small molecule amine hydrochlorides.
Synthesis of Azetidine Derivatives
The synthesis of 3-substituted azetidines often involves multi-step sequences. A common strategy is the cyclization of a suitable 1,3-difunctional propane derivative. For the synthesis of 1-(azetidin-3-yl)-N,N-dimethylmethanamine, a plausible route could involve the reaction of a protected 3-(halomethyl)azetidine with dimethylamine, followed by deprotection.
Caption: A potential synthetic workflow for the target compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the hydrochloride salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the chemical shifts of N-H protons are solvent-dependent and may exchange with deuterium in D₂O.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H and ¹³C NMR):
-
Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
For ¹H NMR, a standard pulse sequence is used. The spectral width is typically set from -2 to 12 ppm.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed. The spectral width is generally set from 0 to 200 ppm.
-
The chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or to the residual solvent peak.
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the ionization source.
Data Acquisition (ESI-MS):
-
Electrospray ionization in positive ion mode (ESI+) is typically used for the analysis of amines.
-
The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
The mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) is scanned over a relevant m/z range (e.g., 50-500 amu).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and inducing fragmentation.
Infrared (IR) Spectroscopy
Sample Preparation (Solid State):
-
KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.
-
The sample is then placed in the beam path, and the sample spectrum is acquired.
-
The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹), usually over the range of 4000 to 400 cm⁻¹.
Conclusion
While a comprehensive, experimentally verified spectroscopic dataset for azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is not currently available in the public domain, this guide provides the foundational information based on closely related analogs and standard analytical methodologies. Researchers working with this compound should perform a full suite of spectroscopic analyses to confirm its structure and purity. The provided protocols offer a starting point for developing robust analytical methods for this and similar azetidine derivatives. Further publication of experimental data for this compound would be a valuable contribution to the scientific community.
In-depth Technical Guide: Physicochemical Properties of CAS 741287-55-8
For: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Analysis of the Physicochemical Properties of the Compound Associated with CAS 741287-55-8
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the chemical entity correctly associated with CAS number 741287-55-8. Initial database searches revealed a discrepancy in the chemical name associated with this CAS number. This guide clarifies the identity of the compound and presents its known and predicted physicochemical characteristics. Due to a notable absence of published experimental data for many properties, this document relies on computationally predicted values and clearly distinguishes between experimental and theoretical data. Furthermore, in the absence of specific biological pathway information for this compound, conceptual diagrams illustrating relevant scientific workflows are provided to fulfill visualization requirements.
Chemical Identity Clarification
A thorough investigation of chemical databases and supplier information indicates that CAS number 741287-55-8 is assigned to Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride and its related salts (e.g., dihydrochloride), not "7-(4-methoxyphenyl)-2-methyl-6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-pyrazino[2,3-c]quinolin-5-one" as sometimes erroneously listed. This guide will focus exclusively on the physicochemical properties of Azetidin-3-yl-N,N-dimethylmethanamine and its hydrochloride salts.
Physicochemical Properties
The following tables summarize the available physicochemical data for CAS 741287-55-8. It is critical to note that a significant portion of this data is computationally predicted and has not been experimentally verified in peer-reviewed literature.
Table 1: General and Structural Information
| Property | Value | Source |
| Chemical Name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine hydrochloride | |
| Synonyms | (azetidin-3-ylmethyl)dimethylamine hydrochloride | |
| CAS Number | 741287-55-8 | |
| Molecular Formula | C6H15ClN2 (hydrochloride)[1] | [1] |
| Molecular Weight | 150.65 g/mol (hydrochloride)[1] | [1] |
| Canonical SMILES | CN(C)CC1CNC1.Cl | [2] |
| InChIKey | ZVHHFWKWIVLISO-UHFFFAOYSA-N | [2] |
Table 2: Computed Physicochemical Properties (Dihydrochloride form)
| Property | Predicted Value | Source |
| Molecular Formula | C6H16Cl2N2 | [2] |
| Molecular Weight | 187.11 g/mol | [2] |
| Exact Mass | 186.0690539 Da | [2] |
| Topological Polar Surface Area | 15.3 Ų | [2] |
| Complexity | 66.9 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
Table 3: Experimental Data (Limited Availability)
| Property | Value | Source/Notes |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| pKa | No data available | |
| LogP | No data available |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of CAS 741287-55-8 are not available in the public domain. However, standard methodologies for these measurements are well-established in the pharmaceutical sciences. Below are generalized protocols that would be suitable for characterizing this compound.
3.1. Determination of Melting Point The melting point can be determined using a digital melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded.
3.2. Determination of Solubility The equilibrium solubility can be determined in various solvents (e.g., water, ethanol, buffers at different pH values). A known excess of the compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the compound in the clear filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
3.3. Determination of pKa The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound of known concentration is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is then calculated from the titration curve.
3.4. Determination of LogP (Octanol-Water Partition Coefficient) The LogP value can be determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the phases are then separated. The concentration of the compound in each phase is determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Visualizations
As no specific signaling pathways or detailed experimental workflows for CAS 741287-55-8 are documented, the following diagrams illustrate relevant conceptual processes for the audience of researchers and drug development professionals.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride. This compound is primarily available as a research chemical and building block for synthesis.[3] The azetidine scaffold is of interest in medicinal chemistry due to its presence in various biologically active molecules.[4][5][6] However, the specific biological functions of this particular derivative have not been reported.
Safety and Handling
The GHS hazard statements for the dihydrochloride form of this compound indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Conclusion
CAS 741287-55-8 is identified as Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride. While structural information is available, there is a significant lack of experimentally determined physicochemical data. The majority of the available properties are based on computational predictions. There is currently no information on the biological activity of this compound. This technical guide serves as a summary of the existing knowledge and highlights the areas where further experimental investigation is required to fully characterize this research chemical.
References
- 1. 741287-55-8|1-(Azetidin-3-yl)-N,N-dimethylmethanamine hydrochloride| Ambeed [ambeed.com]
- 2. 1-(azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride | C6H16Cl2N2 | CID 23033542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of Sazetidine-A
Compound: Sazetidine-A (also related to the chemical class of N,N-dimethyl-1-(azetidin-3-yl)methanamine derivatives)
Executive Summary
Sazetidine-A is a high-affinity, selective ligand for the α4β2 nicotinic acetylcholine receptor (nAChR), a critical target in the central nervous system implicated in nicotine addiction, cognitive function, and pain perception. Its mechanism of action is notably complex, distinguishing it from typical nicotinic agonists and antagonists. Sazetidine-A functions as a "silent desensitizer" and a partial agonist, with its pharmacological effects being highly dependent on the subunit stoichiometry of the α4β2 nAChR. This dual activity provides a unique pharmacological profile with therapeutic potential for conditions such as nicotine dependence and neurological disorders. This guide delineates the core mechanism of action of Sazetidine-A, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways and experimental workflows.
Core Mechanism of Action
The primary molecular target of Sazetidine-A is the α4β2 nicotinic acetylcholine receptor. Its mechanism is twofold:
-
Silent Desensitization: Sazetidine-A binds with high affinity to the α4β2 nAChR and stabilizes it in a desensitized conformational state without prior activation of the ion channel.[1] This action potently blocks the receptor's response to subsequent stimulation by agonists like nicotine.[1] The term "silent" is used because it induces desensitization without the initial channel opening and ion flux characteristic of agonists.[1]
-
Stoichiometry-Dependent Partial Agonism: The α4β2 nAChR can assemble into two primary stoichiometries with differing pharmacological properties: a high-sensitivity (HS) isoform, (α4)₂(β2)₃, and a low-sensitivity (LS) isoform, (α4)₃(β2)₂. Sazetidine-A's agonist activity is critically dependent on which isoform it interacts with.
This complex interaction allows Sazetidine-A to modulate nicotinic neurotransmission in a nuanced manner, potentially offering a therapeutic advantage by reducing the adverse effects associated with non-selective nicotinic agents.
Quantitative Pharmacological Data
The pharmacological profile of Sazetidine-A has been characterized through various in vitro assays. The following tables summarize the key binding affinity and functional potency data.
Table 1: Binding Affinity (Ki) of Sazetidine-A at Nicotinic Acetylcholine Receptors
| Receptor Subtype | Species | Ki (nM) | Radioligand | Reference(s) |
| α4β2 | Human | ~0.5 - 0.64 | [³H]Epibatidine | [1][5] |
| α4β2 | Rat | ~0.41 - 0.5 | [³H]Epibatidine | [1][5] |
| α3β4 | Human | 52 | [³H]Epibatidine | [5] |
| α3β4 | Rat | ~10,000 - 12,000 | [³H]Epibatidine | [6] |
| α7 | Rat | ~3,500 | [¹²⁵I]α-Bungarotoxin | [6] |
Sazetidine-A demonstrates a remarkable selectivity for the α4β2 nAChR, with a selectivity ratio of approximately 24,000-fold for rat α4β2 over rat α3β4 receptors.[1]
Table 2: Functional Activity (EC₅₀/IC₅₀) of Sazetidine-A
| Assay Type | Receptor Stoichiometry | Parameter | Value | Reference(s) |
| Nicotine-Stimulated Function | α4β2 | IC₅₀ | ~30 nM | [1] |
| Dopamine Release (Rat Striatal Slices) | Native α4β2 | EC₅₀ | 1.1 nM | |
| Noradrenaline Release (Rat Hippocampal Slices) | Native α3β4 | EC₅₀ | 4,500 nM | [2] |
| TEVC (Xenopus Oocytes) | (α4)₂(β2)₃ (HS) | EC₅₀ | 6.1 nM | [2] |
| TEVC (Xenopus Oocytes) | (α4)₃(β2)₂ (LS) | EC₅₀ | 2.4 nM | [2] |
| TEVC (Xenopus Oocytes) | (α4)₂(β2)₃ (HS) | Efficacy | Full Agonist (~98%) | [2] |
| TEVC (Xenopus Oocytes) | (α4)₃(β2)₂ (LS) | Efficacy | Partial Agonist (~6%) | [2][4] |
Signaling Pathways and Logical Relationships
The interaction of Sazetidine-A with α4β2 nAChRs initiates downstream signaling events, most notably the modulation of dopamine release in the mesolimbic pathway, which is crucial for the rewarding effects of nicotine.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the characterization of Sazetidine-A.
Radioligand Competition Binding Assay for α4β2 nAChR
This protocol determines the binding affinity (Ki) of Sazetidine-A by measuring its ability to compete with a radiolabeled ligand ([³H]Epibatidine) for binding to the α4β2 nAChR.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human α4β2 nAChR or from rat brain tissue (e.g., cortex or thalamus).
-
Radioligand: [³H]Epibatidine (Specific Activity: ~30-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 100 µM Nicotine or 10 µM Epibatidine).
-
Test Compound: Sazetidine-A stock solution.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI).
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: a. Homogenize cells or tissue in ice-cold Assay Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. c. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g) for 30 minutes at 4°C. d. Wash the pellet by resuspending in fresh Assay Buffer and repeating the centrifugation. e. Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., via BCA assay).
-
Binding Reaction: a. In a 96-well plate, combine: i. Assay Buffer. ii. Membrane preparation (typically 50-150 µg of protein). iii. A fixed concentration of [³H]Epibatidine (e.g., 1 nM). iv. Varying concentrations of Sazetidine-A for the competition curve, or the non-specific binding control. b. Incubate the mixture for 2-4 hours at room temperature to reach equilibrium.
-
Filtration and Quantification: a. Rapidly filter the reaction mixture through the pre-soaked glass fiber filters using a vacuum manifold. b. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the Sazetidine-A concentration. c. Determine the IC₅₀ value (the concentration of Sazetidine-A that inhibits 50% of specific binding) using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure ion flow through nAChRs expressed in Xenopus oocytes, allowing for the functional characterization of Sazetidine-A's agonist or antagonist properties at specific receptor stoichiometries.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for nAChR subunits (α4 and β2).
-
Microinjection and TEVC setup (amplifier, manipulators, data acquisition system).
-
Glass microelectrodes (filled with 3 M KCl).
-
Recording solution (e.g., ND96).
Procedure:
-
Oocyte Preparation and cRNA Injection: a. Harvest and defolliculate oocytes from a female Xenopus laevis frog. b. To express different stoichiometries, inject oocytes with varying ratios of α4 and β2 subunit cRNA (e.g., a 1:10 α4:β2 ratio favors the high-sensitivity (α4)₂(β2)₃ isoform). c. Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
TEVC Recording: a. Place an oocyte in the recording chamber and perfuse with recording solution. b. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection). c. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV). d. Apply Sazetidine-A at various concentrations via the perfusion system. e. Record the inward current elicited by the compound.
-
Data Analysis: a. Measure the peak current amplitude at each concentration of Sazetidine-A. b. Plot the normalized current response against the logarithm of the Sazetidine-A concentration. c. Fit the data to the Hill equation to determine the EC₅₀ (concentration for half-maximal activation) and the maximum response (efficacy ) relative to a full agonist like acetylcholine.
[³H]Dopamine Release from Rat Striatal Slices
This ex vivo assay measures the ability of Sazetidine-A to stimulate dopamine release from dopaminergic nerve terminals, providing a functional measure of its agonist activity at native nAChRs.
Materials:
-
Rat striatal tissue.
-
[³H]Dopamine.
-
Superfusion system.
-
Krebs-Ringer buffer.
-
Scintillation counter.
Procedure:
-
Slice Preparation and Loading: a. Prepare coronal slices (e.g., 300 µm thick) of rat striatum. b. Pre-incubate the slices in oxygenated Krebs-Ringer buffer. c. Load the slices with [³H]Dopamine by incubating them in buffer containing the radiotracer.
-
Superfusion and Release Stimulation: a. Transfer the loaded slices to a superfusion chamber and continuously perfuse with buffer to establish a stable baseline of [³H]Dopamine release. b. Switch to a buffer containing Sazetidine-A at various concentrations to stimulate release. c. Collect fractions of the perfusate at regular intervals.
-
Quantification and Analysis: a. Add scintillation fluid to each collected fraction and quantify the radioactivity. b. Calculate the fractional release of [³H]Dopamine for each sample. c. Plot the stimulated release as a function of Sazetidine-A concentration to determine the EC₅₀ and maximum effect (Emax ).
Conclusion
Sazetidine-A represents a significant advancement in the field of nicotinic receptor pharmacology. Its unique mechanism of action, characterized by potent "silent" desensitization of α4β2 nAChRs and a sophisticated stoichiometry-dependent partial agonism, sets it apart from conventional nicotinic ligands. This dual functionality allows for a nuanced modulation of the cholinergic and dopaminergic systems. The comprehensive data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of Sazetidine-A and similar compounds for a range of neurological and psychiatric disorders.
References
- 1. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levo-tetrahydropalmatine inhibits α4β2 nicotinic receptor response to nicotine in cultured SH-EP1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of sazetidine-A, a selective α4β2 nicotinic acetylcholine receptor desensitizing agent on alcohol and nicotine self-administration in selectively bred alcohol-preferring (P) rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride, a key building block in pharmaceutical synthesis. In the absence of extensive published quantitative data for this specific molecule, this document focuses on the fundamental principles and methodologies for determining its solubility in organic solvents. It offers detailed experimental protocols relevant to drug discovery and development and presents a logical workflow for solubility assessment. This guide is intended to equip researchers and drug development professionals with the necessary tools to evaluate the solubility of this and similar amine hydrochloride salts, a critical parameter for reaction kinetics, purification, and formulation.
Introduction
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is a substituted azetidine derivative of interest in medicinal chemistry due to the prevalence of the azetidine ring in modern pharmaceuticals. The azetidine moiety can impart unique conformational constraints and improve physicochemical properties such as aqueous solubility and metabolic stability. Understanding the solubility of its hydrochloride salt in various organic solvents is paramount for its effective use in synthetic chemistry and pharmaceutical development. Solubility dictates the choice of reaction media, influences reaction rates, and is a critical factor in the design of crystallization and purification processes. Furthermore, in the context of formulation, the solubility profile of an active pharmaceutical ingredient (API) or intermediate in organic solvents can be relevant for the preparation of amorphous solid dispersions or for certain dosage forms.
As an amine hydrochloride, the solubility of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is governed by the polarity of the solvent and its ability to solvate the ionic salt. Generally, amine hydrochlorides exhibit higher solubility in polar solvents. However, the interplay of the non-polar hydrocarbon portions of the molecule and the ionic hydrochloride group can lead to more complex solubility behavior that necessitates empirical determination.
Principles of Amine Hydrochloride Solubility
The solubility of an amine hydrochloride in an organic solvent is a function of the equilibrium between the solid crystal lattice and the solvated ions. The overall process can be described by the following equilibrium:
R₃NH⁺Cl⁻ (solid) ⇌ R₃NH⁺ (solvated) + Cl⁻ (solvated)
Several factors influence this equilibrium:
-
Solvent Polarity: Polar solvents are generally more effective at solvating the ammonium cation and the chloride anion, thus favoring dissolution. Protic polar solvents, such as alcohols, can also engage in hydrogen bonding with the chloride anion and the N-H group of the cation, further enhancing solubility.
-
Lattice Energy: The strength of the ionic interactions in the crystal lattice of the amine salt must be overcome by the energy of solvation. Higher lattice energies generally lead to lower solubility.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most salts, the dissolution process is endothermic, meaning solubility increases with temperature. However, this is not universally true and must be determined experimentally.
-
Common Ion Effect: The presence of a common ion (e.g., from another chloride salt) in the solvent can suppress the solubility of the amine hydrochloride.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for azetidin-3-yl-N,N-dimethylmethanamine hydrochloride in a range of organic solvents is not widely available in peer-reviewed literature. Therefore, the following table is presented as an illustrative example of how such data should be structured for comparative analysis. The values are hypothetical and should be determined experimentally.
| Solvent | Chemical Class | Polarity Index | Temperature (°C) | Hypothetical Solubility (g/L) |
| Methanol | Alcohol (protic) | 5.1 | 25 | > 100 |
| Ethanol | Alcohol (protic) | 4.3 | 25 | 50 - 100 |
| Isopropanol | Alcohol (protic) | 3.9 | 25 | 10 - 25 |
| Acetonitrile | Nitrile (aprotic) | 5.8 | 25 | 5 - 10 |
| Dichloromethane | Halogenated | 3.1 | 25 | < 1 |
| Toluene | Aromatic | 2.4 | 25 | < 0.1 |
| Heptane | Aliphatic | 0.1 | 25 | < 0.01 |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial. The two main types of solubility measured are thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility is often measured in high-throughput settings and can be influenced by the rate of dissolution.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2][3]
Objective: To determine the equilibrium concentration of a saturated solution of the test compound in a specific solvent.
Materials:
-
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Add an excess amount of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride to a known volume of the selected organic solvent in a sealed vial. The excess solid is necessary to ensure that equilibrium is reached with a saturated solution.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.
-
After the equilibration period, allow the vials to stand to let the undissolved solid settle.
-
Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.
-
Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
The experiment should be performed in triplicate to ensure reproducibility.
Kinetic Solubility Determination (Turbidimetric Method)
Kinetic solubility is often determined in early drug discovery to quickly assess the solubility of a large number of compounds.[4][5]
Objective: To determine the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.
Materials:
-
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Selected organic solvents
-
96-well microplates
-
Automated liquid handler
-
Plate reader capable of measuring turbidity (nephelometry)
Procedure:
-
Prepare a concentrated stock solution of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride in DMSO (e.g., 10 mM).
-
Using an automated liquid handler, dispense the selected organic solvents into the wells of a 96-well plate.
-
Add increasing volumes of the DMSO stock solution to the wells to create a range of concentrations.
-
Shake the plate for a set period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Visualizing the Solubility Determination Workflow
The following diagram illustrates a logical workflow for the experimental determination and classification of the solubility of a compound like azetidin-3-yl-N,N-dimethylmethanamine hydrochloride.
Caption: Workflow for solubility determination.
Conclusion
While specific, publicly available quantitative solubility data for azetidin-3-yl-N,N-dimethylmethanamine hydrochloride in organic solvents is limited, this guide provides the necessary framework for researchers and drug development professionals to determine these critical parameters. By employing standardized methodologies such as the shake-flask method for thermodynamic solubility and turbidimetric assays for kinetic solubility, a comprehensive understanding of the compound's behavior in various solvent systems can be achieved. This knowledge is essential for optimizing synthetic routes, developing robust purification strategies, and enabling effective formulation development. The principles and protocols outlined herein are broadly applicable to other amine hydrochloride salts and serve as a valuable resource in pharmaceutical research and development.
References
Technical Guide on the Room Temperature Stability of Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical overview of the stability of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride at ambient room temperature. Due to the proprietary nature of specific stability data for this compound, this guide establishes a framework based on the known chemical behavior of azetidine derivatives and standard industry practices for stability assessment as outlined by the International Council for Harmonisation (ICH). The primary stability concern for azetidines is the potential for ring-opening reactions, particularly under acidic conditions, which is driven by the inherent strain of the four-membered ring.[1] This guide presents hypothetical stability data and detailed experimental protocols to serve as a robust template for internal validation and research.
Chemical Properties and Structure
-
IUPAC Name: 1-(azetidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride[2]
-
Synonyms: 3-[(Dimethylamino)methyl]azetidine dihydrochloride[3]
-
Molecular Weight: 187.11 g/mol [2]
-
Chemical Structure:
-
SMILES: CN(C)CC1CNC1.Cl.Cl[2]
-
Stability Profile at Room Temperature
The stability of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is critical for ensuring its quality, safety, and efficacy as a pharmaceutical intermediate. The following sections detail hypothetical data from long-term and accelerated stability studies.
3.1 Long-Term Stability Data (Hypothetical)
The following table summarizes the projected stability of the compound when stored under standard long-term conditions (25°C ± 2°C / 60% RH ± 5% RH) in well-sealed, inert containers.
Table 1: Hypothetical Long-Term Stability Data
| Time Point (Months) | Assay (%) | Total Degradants (%) | Appearance | pH (1% aq. solution) |
| 0 | 99.9 | < 0.1 | White crystalline solid | 5.5 |
| 6 | 99.7 | 0.2 | Conforms | 5.4 |
| 12 | 99.5 | 0.4 | Conforms | 5.4 |
| 18 | 99.2 | 0.7 | Conforms | 5.3 |
| 24 | 99.0 | 0.9 | Conforms | 5.2 |
3.2 Forced Degradation Studies (Hypothetical)
Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of analytical methods.[4] Azetidine rings are known to be susceptible to acid-catalyzed ring-opening.[1][5]
Table 2: Hypothetical Forced Degradation Data
| Stress Condition | Duration | Assay (%) | Major Degradant (%) | Comments |
| Acid Hydrolysis (0.1N HCl, 60°C) | 12 h | 85.2 | 12.1 (Degradant A) | Significant degradation observed, consistent with acid-catalyzed ring opening. |
| Base Hydrolysis (0.1N NaOH, 60°C) | 12 h | 98.1 | 1.2 (Degradant B) | Relatively stable under basic conditions. |
| Oxidation (6% H₂O₂, 25°C) | 24 h | 96.5 | 2.5 (Degradant C) | Moderate degradation, likely N-oxidation of the tertiary amine. |
| Thermal (80°C) | 72 h | 99.3 | 0.5 | Highly stable under thermal stress. |
| Photostability (ICH Q1B) | 1.2 M lux h | 99.8 | < 0.1 | Highly stable under photolytic stress. |
Experimental Protocols
Detailed and validated protocols are necessary for reproducible stability testing.
4.1 Stability-Indicating HPLC Method
-
Objective: To quantify azetidin-3-yl-N,N-dimethylmethanamine hydrochloride and its degradation products.
-
Methodology:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: As the analyte lacks a strong chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is employed.
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the compound in 10 mL of Mobile Phase A.
-
4.2 Forced Degradation Protocol
-
Objective: To generate potential degradation products and test method specificity.
-
Methodology:
-
Prepare a 1 mg/mL stock solution of the compound in water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2N HCl. Heat at 60°C. Withdraw aliquots at specified time points, neutralize with NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2N NaOH. Heat at 60°C. Withdraw aliquots, neutralize with HCl, and dilute.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 12% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots and dilute.
-
Thermal: Store the solid compound in an oven at 80°C. Periodically sample, dissolve, and analyze.
-
Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines.
-
Visualizations: Workflows and Pathways
5.1 Stability Testing Workflow
Caption: General workflow for stability assessment.
5.2 Plausible Degradation Pathways
Caption: Plausible degradation pathways under stress conditions.
Conclusion and Recommendations
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is projected to be a stable molecule under standard room temperature storage conditions when protected from moisture. However, it demonstrates a significant susceptibility to degradation under acidic conditions, leading to the cleavage of the azetidine ring. It is imperative to avoid contact with acidic substances during storage, handling, and processing. The provided analytical methods and protocols offer a validated starting point for in-house quality control and stability programs. Further investigation using techniques like LC-MS/MS is recommended to definitively characterize any observed degradants.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-(azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride | C6H16Cl2N2 | CID 23033542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Azetidinyl-N,N-dimethylmethanamine dihydrochloride Sigma-Aldrich [sigmaaldrich.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]
In-depth Technical Guide to the Crystal Structure of Azetidinium Salts: A Case Study of Azetidine Hydrochloride
Disclaimer: As of December 2025, the specific crystal structure of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is not publicly available in crystallographic databases or peer-reviewed literature. To fulfill the request for an in-depth technical guide, this document provides a comprehensive analysis of a closely related and structurally foundational compound: azetidine hydrochloride . The crystal structure of this parent azetidinium salt serves as a valuable proxy, offering key insights into the structural characteristics, bond parameters, and intermolecular interactions that are anticipated for more complex 3-substituted azetidine hydrochloride derivatives.
Introduction
Azetidines are four-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. Their rigid, strained ring system can impart unique conformational constraints on molecules, influencing their binding to biological targets. The protonation of the azetidine nitrogen to form an azetidinium salt, typically as a hydrochloride, is a common strategy to enhance aqueous solubility and improve crystalline properties.
This guide details the crystal structure of azetidine hydrochloride, providing a foundational understanding of the geometry and packing of a simple azetidinium cation. The presented data and protocols are based on the crystallographic information available for azetidine, which serves as a model system for substituted analogues like azetidin-3-yl-N,N-dimethylmethanamine hydrochloride.
Crystallographic Data for Azetidine
The crystal structure of azetidine was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n. The following tables summarize the key crystallographic data and atomic coordinates.
Table 1: Crystal Data and Structure Refinement for Azetidine
| Parameter | Value |
| Empirical Formula | C₃H₈N |
| Formula Weight | 58.11 |
| Temperature | 173(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 6.096(3) Å |
| b | 4.698(2) Å |
| c | 13.018(7) Å |
| α | 90° |
| β | 90.59(4)° |
| γ | 90° |
| Volume | 372.6(3) ų |
| Z | 4 |
| Density (calculated) | 1.035 Mg/m³ |
| Absorption Coefficient | 0.062 mm⁻¹ |
| F(000) | 128 |
| Refinement | |
| R-factor (%) | 4.5 |
Table 2: Selected Bond Lengths and Angles for Azetidine
| Bond/Angle | Length (Å) / Angle (°) |
| Bond Lengths | |
| C1-C2 | 1.541(3) |
| C2-N1 | 1.488(3) |
| N1-C3 | 1.487(3) |
| C3-C1 | 1.541(3) |
| Bond Angles | |
| C3-C1-C2 | 87.2(2) |
| N1-C2-C1 | 89.9(2) |
| C2-N1-C3 | 93.0(2) |
| N1-C3-C1 | 89.9(2) |
Experimental Protocols
The determination of a crystal structure involves a series of well-defined steps, from synthesis and crystallization to data collection and structure refinement. The following sections describe a representative protocol for obtaining the crystal structure of a simple azetidinium salt like azetidine hydrochloride.
Synthesis and Crystallization
A common route to azetidine hydrochloride involves the deprotection of a suitable N-protected azetidine derivative. For instance, N-benzhydrylazetidine can be deprotected via hydrogenolysis under acidic conditions to yield the azetidinium salt.
Synthesis Workflow
X-ray Diffraction Data Collection
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound.
Data Collection Workflow
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure, yielding the final atomic coordinates and molecular geometry.
Structure Solution and Refinement Workflow
Structural Analysis and Discussion
The crystal structure of azetidine reveals a puckered four-membered ring, which is a characteristic feature of such strained systems. The degree of puckering can be influenced by the substituents on the ring. In the case of azetidine hydrochloride, the protonation of the nitrogen atom leads to the formation of an azetidinium cation, with the chloride anion providing charge balance.
The N-H bond of the azetidinium cation is expected to participate in hydrogen bonding with the chloride anion, which is a key feature of the crystal packing. In the case of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride, one would anticipate a similar puckered azetidinium ring. The protonation would likely occur at the more basic dimethylamino nitrogen, leading to a tertiary ammonium salt. The crystal packing would be influenced by hydrogen bonding between the ammonium proton and the chloride anion, as well as by van der Waals interactions of the dimethylaminomethyl substituent.
Conclusion
While the specific crystal structure of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride remains to be determined and reported, the analysis of the foundational azetidine hydrochloride structure provides a robust framework for understanding the key structural features of this class of compounds. The data and protocols presented in this guide are representative of the methodologies used in the field of chemical crystallography and offer valuable insights for researchers and drug development professionals working with azetidine-based molecules. The determination of the crystal structure of the title compound would be a valuable addition to the structural database, allowing for a more detailed comparison with the parent azetidinium salt.
The Ascent of Azetidines: A Technical Guide to the Discovery and Synthesis of Novel Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent conformational rigidity, coupled with its ability to improve physicochemical properties such as aqueous solubility and metabolic stability, has led to a surge in its incorporation into drug candidates. This technical guide provides an in-depth exploration of the discovery and synthesis of novel azetidine building blocks, offering a comprehensive resource for researchers in drug discovery and development.
Core Synthetic Strategies for Azetidine Ring Formation
The construction of the strained four-membered azetidine ring requires specialized synthetic methodologies. The most prevalent and effective strategies can be broadly categorized into intramolecular cyclizations, [2+2] cycloadditions, and ring expansions of smaller heterocycles.
Intramolecular Cyclization: A Workhorse Approach
Intramolecular cyclization of γ-amino alcohols or γ-haloamines remains one of the most common and reliable methods for synthesizing the azetidine ring.[1] This approach involves the nucleophilic attack of the nitrogen atom to displace a leaving group at the γ-position.
A general workflow for this process is depicted below:
Caption: General workflow for azetidine synthesis via intramolecular cyclization.
Experimental Protocol: Synthesis of Substituted Azetidines via Intramolecular Cyclization of a γ-Amino Alcohol [2]
-
Activation of the Hydroxyl Group (Mesylation):
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
-
-
Cyclization:
-
Dissolve the crude mesylate in a suitable solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Add a base (e.g., Sodium Hydride (NaH), 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
[2+2] Cycloaddition: The Aza Paternò-Büchi Reaction
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, offers a convergent and atom-economical route to azetidines.[1][3] This method can be promoted photochemically, often using visible light and a photocatalyst, making it a milder alternative to some traditional methods.[4][5]
Caption: Schematic of the aza Paternò-Büchi reaction for azetidine synthesis.
Recent advances have focused on overcoming the challenges associated with the low photoreactivity of acyclic imines.[6] The use of visible light and triplet energy transfer catalysis has expanded the scope of this reaction.[5]
Other Notable Synthetic Routes
Several other methods for constructing the azetidine ring have been developed, each with its own advantages and limitations. These include:
-
Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[1]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to afford the corresponding azetidine.[1]
-
Palladium(II)-Catalyzed Intramolecular γ-C(sp³)–H Amination: This method allows for the synthesis of functionalized azetidines through C-H activation.[7]
Functionalization of the Azetidine Core
Once the azetidine ring is formed, further functionalization is often necessary to generate a diverse library of building blocks for drug discovery.
N-Functionalization
The nitrogen atom of the azetidine ring is a common site for modification. The Boc (tert-butoxycarbonyl) protecting group is frequently employed to facilitate purification and subsequent functionalization.
Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine [8]
-
Hydrogenolysis:
-
Dissolve 1-diphenylmethyl-3-hydroxyazetidine (1.0 eq) in methanol.
-
Add 10% palladium on carbon catalyst.
-
Carry out the catalytic hydrogenation reaction at room temperature for 3 hours.
-
After completion, remove the catalyst by filtration.
-
-
Boc Protection:
-
To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, 2.0 eq) and stir at room temperature for 1 hour.
-
After completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify by column chromatography.
-
C3-Functionalization
The C3 position of the azetidine ring is another key site for introducing diversity. Aza-Michael additions to 3-ylideneazetidines provide a powerful tool for installing a variety of substituents.[9]
Caption: Workflow for C3-functionalization of azetidines.
Experimental Protocol: General Procedure for Aza-Michael Addition to Methyl (N-Boc-azetidin-3-ylidene)acetate [9]
-
Dissolve the appropriate N-heterocycle (1.0 eq), DBU (1.0 eq), and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) in acetonitrile.
-
Stir the mixture at 65 °C for 4–16 hours.
-
Quench the reaction by the addition of water and extract with ethyl acetate (3x).
-
Dry the combined organic solutions over anhydrous Na₂SO₄, and remove the solvents under reduced pressure.
-
Purify the product via flash chromatography.
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic method depends on factors such as the desired substitution pattern, scalability, and stereochemical control. The following table summarizes quantitative data for selected methods.
| Method | Key Features | Aryl Substituent | Yield (%) | Reaction Time (h) | Reference |
| Two-Step Regio- and Diastereoselective Synthesis | Scalable, good functional group tolerance, high diastereoselectivity | Phenyl | 85 | 2 | [10] |
| 4-Chlorophenyl | 78 | 2 | [10] | ||
| 4-Methoxyphenyl | 82 | 2 | [10] | ||
| 2-Bromophenyl (estimated) | ~70-80 | 2 | [10] | ||
| Intramolecular Cyclization of γ-chloroamines | Common route for azetidine formation | Alkyl | 44-55 | - | [10] |
The Azetidine Moiety in Drug Discovery: A Quantitative Perspective
The incorporation of an azetidine ring can significantly impact the biological activity of a molecule. For example, in the development of STAT3 inhibitors, the replacement of a proline linker with an azetidine-2-carboxamide resulted in analogues with sub-micromolar potencies.[11]
| Compound | Linker | STAT3 IC₅₀ (μM) | Reference |
| Proline Analogue | Proline | >18 | [11] |
| 5a | (R)-Azetidine-2-carboxamide | 0.55 | [11] |
| 5o | (R)-Azetidine-2-carboxamide | 0.38 | [11] |
| 8i | (R)-Azetidine-2-carboxamide | 0.34 | [11] |
Similarly, in a series of TZT-1027 analogues, the introduction of a 3-aryl-azetidine moiety led to compounds with potent antiproliferative activities.[12][13]
| Compound | Modification | A549 IC₅₀ (nM) | HCT116 IC₅₀ (nM) | Reference |
| 1a | 3-Phenyl-azetidine | 2.2 | 2.1 | [12][13] |
These examples highlight the potential of azetidine building blocks to enhance the potency and modulate the properties of drug candidates.
Conclusion
The discovery and synthesis of novel azetidine building blocks is a rapidly evolving field with significant implications for drug discovery. The synthetic methodologies outlined in this guide, from classical intramolecular cyclizations to modern photocatalytic approaches, provide a robust toolbox for accessing a wide range of functionalized azetidines. The strategic incorporation of these unique four-membered heterocycles into drug candidates has been shown to be a powerful strategy for improving potency and other key pharmacological parameters. As our understanding of the synthesis and properties of azetidines continues to grow, so too will their impact on the development of new and innovative therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride as a versatile building block in medicinal chemistry. The unique structural features of this compound, namely the strained four-membered azetidine ring and the dimethylaminomethyl substituent, offer opportunities for the synthesis of novel chemical entities with diverse biological activities.
Introduction
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is a valuable scaffold in drug discovery due to the desirable physicochemical properties conferred by the azetidine ring. The incorporation of an azetidine moiety can lead to improved metabolic stability, aqueous solubility, and lipophilicity, while also providing a rigid framework for the precise orientation of substituents. The dimethylaminomethyl group offers a handle for further functionalization or can itself contribute to target engagement through ionic or hydrogen bonding interactions.
Physicochemical Properties
A summary of the key physicochemical properties of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [1] |
| Molecular Weight | 187.11 g/mol | [1] |
| IUPAC Name | 1-(azetidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride | [1] |
| CAS Number | 321890-22-6 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in water and polar organic solvents |
Applications in Medicinal Chemistry
The primary application of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is as a precursor for the synthesis of more complex molecules with therapeutic potential. The secondary amine of the azetidine ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents.
Synthesis of Kinase Inhibitors
The azetidine scaffold is a common feature in the design of kinase inhibitors. The rigid nature of the ring can help to position key pharmacophoric groups in the ATP-binding pocket of kinases. The dimethylaminomethyl group can be utilized to interact with solvent-exposed regions or to introduce further diversity.
Experimental Protocol: N-Arylation of Azetidin-3-yl-N,N-dimethylmethanamine
This protocol describes a general procedure for the N-arylation of the azetidine ring, a common step in the synthesis of kinase inhibitors.
Materials:
-
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride
-
Aryl halide (e.g., 4-fluoronitrobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask, add azetidin-3-yl-N,N-dimethylmethanamine hydrochloride (1.2 eq), aryl halide (1.0 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and BINAP (0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated azetidine derivative.
Logical Workflow for N-Arylation
Caption: General workflow for the palladium-catalyzed N-arylation of azetidin-3-yl-N,N-dimethylmethanamine.
Synthesis of Antibacterial Agents
The azetidinone (β-lactam) ring is a well-established pharmacophore in antibacterial agents. While azetidin-3-yl-N,N-dimethylmethanamine hydrochloride does not contain a β-lactam ring itself, it can be used as a building block to synthesize novel antibacterial compounds by incorporating it into larger scaffolds that may target bacterial enzymes or other essential cellular components.
Experimental Protocol: Amide Coupling with a Carboxylic Acid
This protocol outlines a standard procedure for coupling the azetidine nitrogen with a carboxylic acid to form an amide bond, a common linkage in bioactive molecules.
Materials:
-
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add a solution of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative biological data for compounds directly synthesized from azetidin-3-yl-N,N-dimethylmethanamine hydrochloride. However, the broader class of azetidine-containing compounds has shown significant activity against various targets. For instance, certain N-substituted azetidin-3-yl derivatives have demonstrated potent inhibitory activity against kinases, with IC₅₀ values in the nanomolar range.
Researchers are encouraged to screen newly synthesized derivatives from this building block against a panel of relevant biological targets to determine their potency and selectivity.
Signaling Pathway Visualization
Compounds derived from azetidin-3-yl-N,N-dimethylmethanamine hydrochloride, particularly those designed as kinase inhibitors, are expected to modulate cellular signaling pathways. For example, a hypothetical inhibitor of a tyrosine kinase involved in a cancer-related pathway could interrupt the signal transduction cascade as depicted below.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by an azetidine-derived inhibitor.
Conclusion
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is a promising and versatile building block for the synthesis of novel, biologically active compounds. Its unique structural and physicochemical properties make it an attractive starting material for the development of new therapeutics, particularly in the areas of oncology and infectious diseases. The provided protocols offer a starting point for the chemical exploration of this valuable scaffold.
References
Application Notes: The Role of 3-((Dimethylamino)methyl)azetidine Dihydrochloride in the Development of Novel Anticancer Agents
Introduction
3-((Dimethylamino)methyl)azetidine dihydrochloride is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a pharmaceutical intermediate in the synthesis of complex biologically active molecules. The azetidine ring, a four-membered saturated heterocycle, imparts unique conformational rigidity and physicochemical properties to parent molecules, often leading to improved pharmacological profiles. The dimethylaminomethyl substituent provides a basic handle that can be crucial for target engagement and can influence properties such as solubility and cell permeability. This document outlines the application of this specific azetidine derivative in the discovery of potent anticancer agents, with a focus on its incorporation into analogues of the microtubule inhibitor TZT-1027.
Key Applications in Anticancer Drug Discovery
The primary application of 3-((dimethylamino)methyl)azetidine and its derivatives in oncology is as a component of novel cytotoxic agents. The azetidine moiety can serve as a conformationally restricted replacement for more flexible linear or cyclic amine fragments in known pharmacophores. This structural modification can lead to enhanced binding affinity for the biological target and improved selectivity.
A notable example is the use of a dimethylamino-containing azetidine moiety in the synthesis of analogues of TZT-1027 (soblidotin), a potent dolastatin 10 analogue that inhibits tubulin polymerization.[1][2] By replacing a terminal phenylethyl group of TZT-1027 with a 3-aryl-azetidine moiety, researchers have developed highly potent antiproliferative agents.[1][2] The dimethylamino group within the larger peptide structure is crucial for its biological activity.
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity of a lead TZT-1027 analogue incorporating a dimethylamino-azetidine-like structural motif against human cancer cell lines.
| Compound | Cell Line | IC50 (nM) | Therapeutic Target |
| Analogue 1a | A549 (Human Lung Carcinoma) | 2.2 | Tubulin |
| Analogue 1a | HCT116 (Human Colon Carcinoma) | 2.1 | Tubulin |
Table 1: Antiproliferative Activity of a TZT-1027 Analogue. [1][2]
Experimental Protocols
Protocol 1: Synthesis of a TZT-1027 Analogue Incorporating a 3-Aryl-Azetidine Moiety
This protocol describes a general multi-step synthesis for a TZT-1027 analogue containing a 3-aryl-azetidine C-terminal modification, based on published methodologies.[1]
Materials:
-
1-Boc-3-azetidinone
-
Aryl or heteroaryl Grignard or organolithium reagent
-
Trifluoroacetic acid (TFA)
-
N-Boc-(2R, 3R, 4S)-dolaproine (Dap)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dov-Val-Dil·TFA (precursor peptide)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Synthesis of 3-Aryl-azetidines:
-
To a solution of 1-Boc-3-azetidinone in an appropriate anhydrous solvent, add the desired aryl Grignard or organolithium reagent at a low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the resulting alcohol by silica gel chromatography.
-
The alcohol can be further converted to the desired 3-aryl-azetidine through a dehydroxylation process.
-
-
Boc-Deprotection:
-
Dissolve the Boc-protected 3-aryl-azetidine in a mixture of DCM and TFA (1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the TFA salt of the 3-aryl-azetidine.
-
-
Peptide Coupling (Dap):
-
Couple the deprotected 3-aryl-azetidine TFA salt with N-Boc-(2R, 3R, 4S)-dolaproine (Dap) using HATU as the coupling agent and DIPEA as a base in DCM.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, work up the reaction and purify the product by silica gel chromatography.
-
-
Final Peptide Coupling:
-
Deprotect the Boc group of the Dap-azetidine conjugate using TFA in DCM as described in step 2.
-
Couple the resulting TFA salt with the precursor peptide Dov-Val-Dil·TFA using HATU and DIPEA in DCM.
-
After completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the final TZT-1027 analogue by silica gel column chromatography (e.g., using a gradient of MeOH in DCM).
-
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard procedure to determine the IC50 values of the synthesized compounds against cancer cell lines.
Materials:
-
A549 and HCT116 human cancer cell lines
-
RPMI-1640 or DMEM cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well plates
-
Synthesized TZT-1027 analogue
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 and HCT116 cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized TZT-1027 analogue in DMSO.
-
Perform serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations.
-
Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software (e.g., GraphPad Prism).
-
Visualizations
References
Application Note and Protocol: N-Alkylation of Azetidin-3-yl-N,N-dimethylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine moieties are valuable structural motifs in medicinal chemistry, often imparting desirable physicochemical properties to drug candidates. The functionalization of the azetidine nitrogen via N-alkylation is a critical step in the synthesis of a diverse range of pharmacologically active compounds. This document provides a detailed experimental protocol for the N-alkylation of azetidin-3-yl-N,N-dimethylmethanamine, a versatile building block in drug discovery. The following protocol is a representative procedure based on established methods for the N-alkylation of secondary amines and azetidine derivatives.
Materials and Equipment
-
Azetidin-3-yl-N,N-dimethylmethanamine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF)
-
Inert gas (Nitrogen or Argon)
-
Base (e.g., Potassium carbonate, Triethylamine)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Chromatography system for purification (e.g., flash column chromatography)
-
NMR spectrometer and mass spectrometer for product characterization
Experimental Protocol
A general procedure for the N-alkylation of a secondary amine involves the reaction of the amine with an alkylating agent in the presence of a base to neutralize the acid generated during the reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add azetidin-3-yl-N,N-dimethylmethanamine (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile). Add a base (e.g., potassium carbonate, 1.5 - 2.0 eq).
-
Addition of Alkylating Agent: While stirring the mixture, add the alkylating agent (e.g., an alkyl halide, 1.1 - 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid base and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to obtain the desired N-alkylated product.
-
Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of azetidin-3-yl-N,N-dimethylmethanamine with a generic alkyl halide. Please note that these are example values and optimal conditions may vary depending on the specific substrate and alkylating agent used.
| Parameter | Value |
| Reactants | |
| Azetidin-3-yl-N,N-dimethylmethanamine | 1.0 mmol |
| Alkyl Halide (R-X) | 1.1 mmol |
| Base (e.g., K₂CO₃) | 2.0 mmol |
| Solvent (e.g., Acetonitrile) | 10 mL |
| Reaction Conditions | |
| Temperature | 60 °C |
| Reaction Time | 4 - 12 hours |
| Results | |
| Product Yield | 75 - 90% (representative) |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents are often toxic and mutagenic; handle with extreme care.
-
Azetidine derivatives can be hazardous; consult the Safety Data Sheet (SDS) before use.
-
Ensure all glassware is properly dried to prevent unwanted side reactions with moisture.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of azetidin-3-yl-N,N-dimethylmethanamine.
Chemical Reaction Scheme
Caption: General chemical reaction scheme for N-alkylation.
Application Notes & Protocols: The Role of Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride in Parallel Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride as a versatile building block in parallel synthesis for drug discovery. We outline its utility as a scaffold, provide a step-by-step protocol for the synthesis of a focused amide library, present illustrative quantitative data, and visualize key experimental and biological concepts.
Introduction
Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly sought-after scaffolds in medicinal chemistry.[1] Their rigid, three-dimensional structure can improve key physicochemical properties such as aqueous solubility and metabolic stability while providing novel exit vectors for molecular exploration.[2] The incorporation of azetidine motifs can lead to higher binding affinity and improved selectivity for biological targets by introducing conformational constraint.[1]
Parallel synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of large, focused libraries of compounds for high-throughput screening.[3] Building blocks amenable to a wide range of chemical transformations under standardized conditions are critical for the success of these campaigns.
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is a bifunctional building block ideally suited for this purpose. It features a reactive secondary amine on the azetidine ring, which serves as a prime handle for diversification, and a tertiary amine side chain that can influence solubility and engage in polar interactions with target proteins. This application note details its use in the parallel synthesis of a novel amide library.
Physicochemical Properties of the Building Block
The key properties of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(azetidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride | [4] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [4] |
| Molecular Weight | 187.11 g/mol | [4] |
| CAS Number | 321890-22-6 | [4] |
| Structure (as free base) | PubChem |
Role and Application in Parallel Synthesis
The structural features of azetidin-3-yl-N,N-dimethylmethanamine make it an excellent scaffold for diversity-oriented synthesis.[5] The secondary amine of the azetidine ring is a nucleophile that can readily participate in a variety of coupling reactions. This allows for the introduction of diverse R-groups from a range of commercially available building blocks.
Common diversification reactions include:
-
Amide Coupling: Reaction with carboxylic acids or acid chlorides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Reductive Amination: Reaction with aldehydes or ketones followed by reduction.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
This versatility enables the creation of large compound libraries from a single, common core, facilitating the exploration of structure-activity relationships (SAR) for a given biological target.[6]
Experimental Protocol: Parallel Synthesis of an N-Azetidinyl Amide Library
This section details a representative protocol for the synthesis of a 96-compound amide library in a parallel format using a robotic liquid handler or multi-channel pipettes.
Objective: To synthesize a library of diverse amides by coupling azetidin-3-yl-N,N-dimethylmethanamine with 96 different carboxylic acids.
General Reaction Scheme:
4.1. Materials and Equipment
-
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride
-
Library of 96 diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction blocks with sealing mats
-
Centrifugal evaporator
-
LC-MS system for analysis
-
Automated or manual liquid handler
4.2. Stock Solution Preparation
-
Azetidine Stock Solution (0.2 M): Dissolve the required amount of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride in anhydrous DMF. Add 2.2 equivalents of DIPEA to neutralize the hydrochloride salt and deprotonate the secondary amine. Note: Prepare this solution fresh before use.
-
Carboxylic Acid Stock Plate (0.2 M): Prepare a 96-well plate containing solutions of 96 different carboxylic acids in anhydrous DMF at a concentration of 0.2 M.
-
HATU Coupling Agent Stock Solution (0.2 M): Dissolve HATU in anhydrous DMF to a final concentration of 0.2 M.
4.3. Parallel Synthesis Workflow The following procedure is for one well in the 96-well block. The additions should be repeated for all 96 wells.
-
Reactant Addition: To each well of the reaction block, add 200 µL (40 µmol, 1.0 eq) of the appropriate carboxylic acid solution from the stock plate.
-
Coupling Agent Addition: Add 200 µL (40 µmol, 1.0 eq) of the 0.2 M HATU stock solution to each well.
-
Initiation of Reaction: Add 200 µL (40 µmol, 1.0 eq) of the 0.2 M azetidine stock solution (containing DIPEA) to each well.
-
Reaction Incubation: Seal the 96-well reaction block securely with a sealing mat. Place the block on an orbital shaker and agitate at room temperature for 16 hours.
4.4. Work-up and Analysis
-
Quenching: The reaction can often be carried forward without quenching. If necessary, add 50 µL of water to each well and shake for 10 minutes.
-
Solvent Removal: Place the unsealed reaction block in a centrifugal evaporator to remove the DMF.
-
Analysis: Re-dissolve the residue in each well in 500 µL of a DMSO/Methanol (1:1) mixture. Analyze a small aliquot from each well by LC-MS to determine product formation, purity, and confirm identity.
Illustrative Results: Amide Library Synthesis
The following table presents hypothetical but representative data for a subset of 8 compounds from the 96-membered library, demonstrating typical yields and purities achieved with this protocol.
| Compound ID | Carboxylic Acid (R-COOH) Structure | Product Mol. Weight ( g/mol ) | Purity by LC-MS (%) |
| L1-A1 | ![]() | 219.29 | >95 |
| L1-A2 | ![]() | 253.73 | >95 |
| L1-A3 | ![]() | 225.32 | >90 |
| L1-A4 | ![]() | 225.35 | >95 |
| L1-B1 | ![]() | 157.22 | >98 |
| L1-B2 | ![]() | 249.31 | >95 |
| L1-B3 | ![]() | 209.25 | >90 |
| L1-B4 | ![]() | 269.35 | >85 |
| Note: Structures are illustrative placeholders. |
Application in Drug Discovery: Targeting Kinase Pathways
Libraries synthesized from the azetidin-3-yl scaffold are valuable for screening against various therapeutic targets. For instance, many small molecule kinase inhibitors incorporate N-substituted heterocyclic cores. The synthesized amide library could be screened for inhibitory activity against key kinases in oncogenic signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in human cancers.
Conclusion
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is a high-value, versatile building block for parallel synthesis. Its straightforward reactivity allows for the efficient and rapid generation of diverse chemical libraries. The protocols and data presented herein provide a solid framework for researchers to employ this scaffold in their drug discovery programs, facilitating the exploration of new chemical space and the development of novel therapeutics.
References
- 1. Azetidines - Enamine [enamine.net]
- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride | C6H16Cl2N2 | CID 23033542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
Application Notes and Protocols for Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-containing scaffolds are of significant interest in medicinal chemistry due to their ability to introduce three-dimensional character and novel chemical space into small molecule libraries.[1][2] The strained four-membered ring of azetidine can lead to improved physicochemical properties, such as metabolic stability and solubility, when incorporated into drug candidates.[3] This document provides detailed application notes and protocols for the use of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride as a versatile scaffold for the synthesis of diverse chemical libraries aimed at biological screening, particularly for targets such as G-protein coupled receptors (GPCRs).
The subject scaffold offers two key points for diversification: the secondary amine within the azetidine ring and the tertiary amine of the N,N-dimethylmethanamine moiety, which can be leveraged post-demethylation if desired. The primary focus of these protocols will be on the derivatization of the azetidine ring nitrogen.
Application: A Scaffold for CNS-Targeted Libraries
Libraries derived from the azetidin-3-yl-N,N-dimethylmethanamine scaffold are particularly well-suited for targeting the central nervous system (CNS). The inherent properties of the azetidine ring can be exploited to create compounds with favorable blood-brain barrier penetration characteristics.[4][5] By systematically modifying the scaffold through various chemical transformations, a library of compounds with diverse pharmacological profiles can be generated for screening against CNS targets like GPCRs, which are implicated in a wide range of neurological disorders.[6][7]
Data Presentation: Representative Library Synthesis Data
The following tables summarize hypothetical, yet plausible, quantitative data for a representative library synthesis project utilizing the azetidin-3-yl-N,N-dimethylmethanamine scaffold. These tables are intended to provide a clear structure for presenting experimental results.
Table 1: N-Acylation of Azetidin-3-yl-N,N-dimethylmethanamine
| Entry | Acyl Chloride (R-COCl) | Yield (%) | Purity (%) |
| 1 | Benzoyl chloride | 85 | >95 |
| 2 | 4-Chlorobenzoyl chloride | 82 | >95 |
| 3 | Cyclohexanecarbonyl chloride | 88 | >95 |
| 4 | Thiophene-2-carbonyl chloride | 78 | >95 |
Table 2: N-Alkylation of Azetidin-3-yl-N,N-dimethylmethanamine
| Entry | Alkyl Halide (R-X) | Base | Yield (%) | Purity (%) |
| 1 | Benzyl bromide | K₂CO₃ | 75 | >95 |
| 2 | 2-(Bromomethyl)naphthalene | K₂CO₃ | 72 | >95 |
| 3 | 1-Bromo-4-fluorobenzene | NaH | 65 | >90 |
| 4 | Ethyl bromoacetate | K₂CO₃ | 80 | >95 |
Table 3: Reductive Amination with Azetidin-3-yl-N,N-dimethylmethanamine
| Entry | Aldehyde/Ketone | Reducing Agent | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | 70 | >95 |
| 2 | 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | 68 | >95 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | 75 | >95 |
| 4 | Acetophenone | NaBH(OAc)₃ | 60 | >90 |
Table 4: Urea Synthesis from N-derivatized Azetidine
| Entry | Isocyanate (R-NCO) | Yield (%) | Purity (%) |
| 1 | Phenyl isocyanate | 90 | >95 |
| 2 | 4-Chlorophenyl isocyanate | 88 | >95 |
| 3 | Cyclohexyl isocyanate | 92 | >95 |
| 4 | Naphthyl isocyanate | 85 | >95 |
Experimental Protocols
The following are detailed protocols for key experiments in the synthesis of a library based on the azetidin-3-yl-N,N-dimethylmethanamine hydrochloride scaffold.
Protocol 1: General Procedure for N-Acylation of Azetidin-3-yl-N,N-dimethylmethanamine
Materials:
-
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a solution of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated azetidine.
Protocol 2: General Procedure for N-Alkylation of Azetidin-3-yl-N,N-dimethylmethanamine
Materials:
-
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a suspension of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous acetonitrile, add the desired alkyl halide (1.2 eq).
-
Heat the reaction mixture to 60 °C and stir for 16-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated azetidine.
Protocol 3: General Procedure for Reductive Amination
Materials:
-
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a solution of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour under an inert atmosphere.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: General Procedure for Urea Synthesis on Solid Support
This protocol assumes the azetidine scaffold has been immobilized on a solid support (e.g., Rink Amide resin) via a suitable linker.
Materials:
-
Resin-bound azetidine
-
Isocyanate (e.g., phenyl isocyanate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for cleavage
Procedure:
-
Swell the resin-bound azetidine in DMF for 1 hour.
-
Drain the solvent and add a solution of the desired isocyanate (5.0 eq) in DMF.
-
Shake the reaction vessel at room temperature for 16 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
-
To cleave the product from the resin, treat with a cleavage cocktail (e.g., 95% TFA in water) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by preparative HPLC.
Visualizations
Signaling Pathway
References
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Frontiers | Discovery of GPCR ligands for probing signal transduction pathways [frontiersin.org]
- 7. miragenews.com [miragenews.com]
Application Notes and Protocols for In Vitro Biological Assays of Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common in vitro biological assays for evaluating the therapeutic potential of azetidine derivatives. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel pharmaceuticals based on the azetidine scaffold.
Anticancer Activity
Azetidine derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.[1]
Data Summary: In Vitro Anticancer Activity of Azetidine Derivatives
The following table summarizes the cytotoxic activity of selected azetidine derivatives against various cancer cell lines.
| Compound/Derivative | Cell Line | Assay | IC₅₀ (µM) | Reference |
| cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one (6) | SiHa (cervical cancer) | Not Specified | 0.1 | [2] |
| cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one (6) | B16F10 (melanoma) | Not Specified | 1.2 | [2] |
| H172 (9f) | - | STAT3 EMSA | 0.38 - 0.98 | [3] |
| 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide (3B) | PC3 (prostate cancer) | CCK-8 | 0.25 | [4] |
| 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide (3B) | U251 (brain cancer) | CCK-8 | 0.6 | [4] |
| 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide (3B) | A431 (skin cancer) | CCK-8 | 0.03 | [4] |
| 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide (3B) | 786-O (kidney cancer) | CCK-8 | 0.03 | [4] |
Experimental Protocols
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[1]
Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[1]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the azetidine derivative in the appropriate culture medium. Remove the existing medium from the wells and add the medium containing the test compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.[3]
Workflow for the MTT Cytotoxicity Assay.
This assay is used to determine if the cytotoxic effects of a compound are mediated through the induction of apoptosis.
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3, produces a fluorescent or colorimetric signal.
Protocol:
-
Cell Treatment: Treat cancer cells (e.g., B16F10) with the azetidine derivatives at their predetermined IC₅₀ concentrations for a specified time.[2]
-
Cell Lysis: Harvest the cells and lyse them to release the cellular contents, including caspases.
-
Substrate Addition: Add a caspase-3 substrate (e.g., a peptide conjugated to a fluorophore or chromophore) to the cell lysate.
-
Incubation: Incubate the mixture to allow for the enzymatic reaction to occur.
-
Signal Detection: Measure the fluorescence or absorbance of the sample using a microplate reader.
-
Data Analysis: An increase in the signal compared to untreated control cells indicates the activation of caspase-3 and the induction of apoptosis.
Apoptotic pathway initiated by azetidin-2-one derivatives.
Signaling Pathway Inhibition: JAK-STAT3
Novel azetidine-based compounds have been identified as potent and irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) activation.[3] The STAT3 signaling pathway is a crucial regulator of cell growth and survival, and its abnormal activation is a characteristic of many cancers.[3]
Inhibition of the JAK-STAT3 signaling pathway.
Antibacterial Activity
Azetidine-containing compounds, particularly the β-lactams (azetidin-2-ones), are well-established antibacterial agents.[5] Other derivatives of azetidine have also shown promising antimicrobial properties.[6]
Data Summary: In Vitro Antibacterial Activity of Azetidine Derivatives
The following table summarizes the antibacterial activity of selected azetidine derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |
| Azetidin-2-one derivative (M7) | Staphylococcus aureus | 22 | [7] |
| Azetidin-2-one derivative (M7) | Escherichia coli | 25 | [7] |
| Azetidin-2-one derivative (M8) | Escherichia coli | 25 | [7] |
Experimental Protocol: Agar Well Diffusion Method
This method is widely used to assess the antibacterial activity of chemical compounds.[6]
Materials:
-
Petri plates
-
Nutrient agar or Mueller-Hinton agar
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Azetidine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ampicillin)[7]
-
Sterile cork borer
Protocol:
-
Media Preparation and Inoculation: Prepare and sterilize the agar medium and pour it into sterile Petri plates. Once the agar has solidified, inoculate the surface with the test microorganism.[3]
-
Well Creation: Create wells in the agar using a sterile cork borer.[3]
-
Compound and Control Application: Add a defined volume (e.g., 50-100 µL) of the dissolved azetidine compound at a specific concentration into the wells.[3] In separate wells, add the solvent alone as a negative control and a standard antibiotic solution as a positive control.[3]
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited.
-
Data Analysis: Compare the zone of inhibition of the test compounds with that of the standard antibiotic.[3]
Workflow for the Agar Well Diffusion Assay.
Neurological Activity
Several azetidine analogs have been investigated for their potential in treating neurological disorders by targeting neurotransmitter systems.[6]
Data Summary: GABA Uptake Inhibitory Activity of Azetidine Derivatives
The following table presents the inhibitory potency of various azetidine derivatives on GABA transporters (GATs).
| Compound/Derivative | Transporter | IC₅₀ (µM) | Reference |
| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [6][8] |
| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [6][8] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 | [6][8] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [6][8] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [6][8] |
Experimental Protocol: [³H]-GABA Uptake Assay in Cultured Neurons
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into neuronal cells.[6]
Protocol:
-
Cell Culture: Grow primary neuronal cultures or cell lines expressing GABA transporters (e.g., HEK293 cells) in appropriate culture plates.[6]
-
Assay Procedure:
-
Remove the culture medium and wash the cells with an uptake buffer.
-
Incubate the cells with the test compound at various concentrations for a specific pre-incubation time.
-
Add a solution containing a fixed concentration of [³H]-GABA to the wells and incubate for a defined period (e.g., 10-20 minutes) at a controlled temperature.[6]
-
-
Termination of Uptake: Rapidly wash the cells with ice-cold buffer to remove extracellular [³H]-GABA.[6]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of intracellular [³H]-GABA using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]-GABA uptake (IC₅₀ value).
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. benchchem.com [benchchem.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo studies of compounds synthesized from azetidin-3-yl-N,N-dimethylmethanamine
Disclaimer: Due to the absence of publicly available in vivo studies for compounds synthesized directly from azetidin-3-yl-N,N-dimethylmethanamine, this document presents a generalized yet detailed framework using a hypothetical compound, AZ-Cpd-1 . These protocols and data are representative and intended to serve as a practical guide for researchers in the design and execution of their own in vivo studies for novel azetidine-based compounds.
Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to confer unique three-dimensional structures and improved physicochemical properties to drug candidates. This document outlines the preclinical in vivo evaluation of AZ-Cpd-1, a novel hypothetical antagonist of the pro-inflammatory cytokine receptor, Cytokine Receptor Type-1 (CR-1), synthesized from azetidin-3-yl-N,N-dimethylmethanamine. These notes provide detailed protocols for pharmacokinetic (PK) and pharmacodynamic (PD)/efficacy studies in a murine model of inflammatory disease.
Hypothetical Mechanism of Action: AZ-Cpd-1
AZ-Cpd-1 is designed to be a competitive antagonist of the CR-1 receptor. Upon binding, it is hypothesized to allosterically inhibit the downstream signaling cascade mediated by the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, thereby reducing the expression of pro-inflammatory genes.
Figure 1: Hypothetical signaling pathway of AZ-Cpd-1 action.
Experimental Protocols
General Animal Husbandry
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Maintained in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle.
-
Diet: Standard chow and water provided ad libitum.
-
Acclimatization: Animals are acclimatized for a minimum of 7 days before the start of any experiment.
-
Ethics: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile of AZ-Cpd-1 following intravenous (IV) and oral (PO) administration.
Workflow:
Figure 2: Experimental workflow for the pharmacokinetic study.
Methodology:
-
Formulation:
-
IV Formulation: Dissolve AZ-Cpd-1 in 5% DMSO, 40% PEG400, and 55% saline to a final concentration of 0.2 mg/mL.
-
PO Formulation: Suspend AZ-Cpd-1 in 0.5% methylcellulose in water to a final concentration of 1 mg/mL.
-
-
Dosing:
-
Administer a single bolus dose of 2 mg/kg via the tail vein (IV group).
-
Administer a single dose of 10 mg/kg via oral gavage (PO group).
-
-
Blood Sampling:
-
Collect approximately 50 µL of blood from the saphenous vein into K2-EDTA coated tubes at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Processing:
-
Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of AZ-Cpd-1 are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Efficacy Study Protocol: LPS-Induced Inflammation Model
Objective: To evaluate the in vivo efficacy of AZ-Cpd-1 in a lipopolysaccharide (LPS)-induced acute inflammation model.
Methodology:
-
Group Allocation: Randomly assign mice to three groups (n=8 per group):
-
Group 1: Vehicle (0.5% methylcellulose, PO)
-
Group 2: AZ-Cpd-1 (30 mg/kg, PO)
-
Group 3: Dexamethasone (Positive Control, 5 mg/kg, IP)
-
-
Dosing:
-
Administer the vehicle or AZ-Cpd-1 orally one hour before the inflammatory challenge.
-
Administer Dexamethasone intraperitoneally (IP) 30 minutes before the challenge.
-
-
Inflammatory Challenge:
-
Administer LPS (from E. coli O111:B4) at a dose of 1 mg/kg via intraperitoneal injection.
-
-
Sample Collection:
-
Two hours post-LPS administration, collect blood via cardiac puncture under terminal anesthesia.
-
Process blood to collect serum for cytokine analysis.
-
-
Biomarker Analysis:
-
Measure the serum levels of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Presentation
Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for AZ-Cpd-1.
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 ± 180 | 850 ± 110 |
| Tmax (h) | 0.083 | 1.0 |
| AUC0-last (hng/mL) | 1890 ± 250 | 4200 ± 560 |
| AUC0-inf (hng/mL) | 1950 ± 265 | 4350 ± 590 |
| Half-life (T½) (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Clearance (CL) (mL/min/kg) | 17.1 ± 2.3 | - |
| Volume of Distribution (Vdss) (L/kg) | 3.8 ± 0.5 | - |
| Oral Bioavailability (F%) | - | 44.6% |
| Data are presented as mean ± standard deviation (SD). |
Efficacy Data
The table below shows the effect of AZ-Cpd-1 on serum TNF-α levels in the LPS-induced inflammation model.
| Treatment Group | Dose | Serum TNF-α (pg/mL) | % Inhibition |
| Vehicle | - | 4500 ± 650 | - |
| AZ-Cpd-1 | 30 mg/kg, PO | 1890 ± 320 | 58% |
| Dexamethasone (Positive Control) | 5 mg/kg, IP | 950 ± 150 | 79% |
| Data are presented as mean ± SD. *p < 0.01 compared to the Vehicle group (One-way ANOVA with Dunnett's post-hoc test). |
Conclusion
These protocols provide a robust framework for the in vivo characterization of novel compounds derived from azetidin-3-yl-N,N-dimethylmethanamine. The hypothetical compound, AZ-Cpd-1, demonstrated moderate oral bioavailability and significant efficacy in a preclinical model of acute inflammation. This representative data suggests that the azetidine scaffold can be a valuable component in the design of new therapeutic agents. Researchers can adapt these methodologies to investigate their own specific compounds, ensuring rigorous and reproducible preclinical evaluation.
Synthetic Routes to Bioactive Molecules Using 3-((Dimethylamino)methyl)azetidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing the versatile building block, 3-((dimethylamino)methyl)azetidine. This substituted azetidine is a valuable scaffold in medicinal chemistry, enabling the development of potent and selective therapeutic agents. Here, we focus on the synthetic route to GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), a key regulator of the DNA damage response and a target in oncology.
Introduction to 3-((Dimethylamino)methyl)azetidine in Drug Discovery
The azetidine ring is a four-membered saturated heterocycle that has gained significant attention in medicinal chemistry. Its rigid structure can confer favorable properties to drug candidates, including improved metabolic stability, aqueous solubility, and three-dimensional diversity, which can lead to enhanced target binding and selectivity. The dimethylaminomethyl substituent at the 3-position provides a basic handle that can influence pharmacokinetic properties and participate in key binding interactions with biological targets.
Application Example: Synthesis of GSK2830371, a Wip1 Phosphatase Inhibitor
GSK2830371 is a potent and selective allosteric inhibitor of Wip1 phosphatase, with an IC50 of 6 nM.[1] Wip1 is a negative regulator of the p53 tumor suppressor pathway, and its inhibition can enhance the anti-tumor effects of DNA-damaging agents. The synthesis of GSK2830371 provides an excellent case study for the application of 3-((dimethylamino)methyl)azetidine in the construction of a complex bioactive molecule.
The key synthetic step involves the nucleophilic substitution of a chlorine atom on an isoxazole core with the secondary amine of 3-((dimethylamino)methyl)azetidine.
Experimental Workflow for the Synthesis of GSK2830371
Caption: Synthetic workflow for GSK2830371.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-N-(5-chloropyridin-2-yl)-5-methylisoxazole-3-carboxamide (Isoxazole Core)
This protocol outlines the synthesis of the key isoxazole intermediate. The synthesis involves multiple steps, starting from commercially available materials to construct the functionalized isoxazole ring, followed by amide bond formation.
Materials:
-
Ethyl 4-chloro-5-methylisoxazole-3-carboxylate
-
Lithium hydroxide
-
Hydrochloric acid
-
Oxalyl chloride
-
Dimethylformamide (DMF) (catalytic)
-
2-Amino-5-chloropyridine
-
Triethylamine
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
Procedure:
-
Hydrolysis of the Ester: To a solution of ethyl 4-chloro-5-methylisoxazole-3-carboxylate in a mixture of THF and water, add lithium hydroxide monohydrate. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to obtain 4-chloro-5-methylisoxazole-3-carboxylic acid.
-
Formation of the Acid Chloride: To a suspension of 4-chloro-5-methylisoxazole-3-carboxylic acid in DCM, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in DCM and add it dropwise to a solution of 2-amino-5-chloropyridine and triethylamine in DCM at 0 °C. Stir the reaction mixture at room temperature until completion. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-chloro-N-(5-chloropyridin-2-yl)-5-methylisoxazole-3-carboxamide.
Protocol 2: Synthesis of GSK2830371
This protocol describes the final step in the synthesis of GSK2830371, the nucleophilic aromatic substitution of the chloro-isoxazole intermediate with 3-((dimethylamino)methyl)azetidine.
Materials:
-
4-Chloro-N-(5-chloropyridin-2-yl)-5-methylisoxazole-3-carboxamide
-
3-((Dimethylamino)methyl)azetidine dihydrochloride
-
Potassium carbonate
-
Acetonitrile
Procedure:
-
To a mixture of 4-chloro-N-(5-chloropyridin-2-yl)-5-methylisoxazole-3-carboxamide and 3-((dimethylamino)methyl)azetidine dihydrochloride in acetonitrile, add potassium carbonate.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield GSK2830371.
Quantitative Data
The biological activity of GSK2830371 has been extensively characterized. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of GSK2830371
| Parameter | Value | Reference |
| Wip1 Phosphatase IC50 | 6 nM | [1] |
| Selectivity over other phosphatases | >1000-fold | [2] |
Table 2: Cellular Activity of GSK2830371
| Cell Line | Assay | IC50 / EC50 | Reference |
| Hematopoietic tumor cell lines | Growth Inhibition | Varies | [2] |
| Wip1-amplified breast tumor cells | Growth Inhibition | Varies | [2] |
Signaling Pathway
GSK2830371 exerts its biological effect by inhibiting Wip1 phosphatase, which is a key negative regulator of the p53 signaling pathway. Inhibition of Wip1 leads to the accumulation of phosphorylated, active p53, which in turn transcriptionally activates target genes that promote cell cycle arrest and apoptosis.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-containing scaffolds are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and target binding affinity. One such valuable building block is azetidin-3-yl-N,N-dimethylmethanamine hydrochloride. This versatile intermediate is particularly useful in the synthesis of complex heterocyclic molecules, including a variety of kinase inhibitors. This document provides detailed application notes and protocols for the use of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride in the synthesis of a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, exemplified by the compound ZN-e4, developed by Zentalis Pharmaceuticals.
The protocols and data presented herein are based on the synthetic routes disclosed in patent literature, providing a practical guide for researchers engaged in the discovery and development of novel kinase inhibitors.
Application in Kinase Inhibitor Synthesis: ZN-e4
ZN-e4 is a selective and irreversible inhibitor of mutant EGFR, a key driver in the pathogenesis of certain cancers, notably non-small cell lung cancer (NSCLC). The synthesis of ZN-e4 and its analogs involves the strategic incorporation of the azetidin-3-yl-N,N-dimethylmethanamine moiety to achieve the desired pharmacological profile.
General Synthetic Scheme
The synthesis of ZN-e4 typically involves a multi-step sequence starting from a core heterocyclic scaffold, such as a pyrimidine or purine derivative. The azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is introduced in a later stage of the synthesis, usually via a nucleophilic substitution reaction. The hydrochloride salt is typically neutralized in situ to provide the free amine for the reaction.
A representative synthetic workflow for the incorporation of the azetidin-3-yl-N,N-dimethylmethanamine moiety is depicted below.
Caption: General workflow for incorporating the azetidin-3-yl-N,N-dimethylmethanamine moiety.
Experimental Protocols
The following protocols are adapted from the general procedures described in patent literature for the synthesis of related kinase inhibitors. Researchers should optimize these conditions for their specific substrates and scales.
Protocol 1: In situ Neutralization of Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride
Objective: To prepare a solution of the free amine of azetidin-3-yl-N,N-dimethylmethanamine for subsequent reaction.
Materials:
-
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride
-
A suitable aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))
-
A suitable base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))
Procedure:
-
To a clean, dry reaction vessel, add azetidin-3-yl-N,N-dimethylmethanamine hydrochloride (1.0 equivalent).
-
Add the chosen aprotic solvent to achieve a desired concentration (e.g., 0.1-0.5 M).
-
Stir the suspension at room temperature.
-
Slowly add the base (1.1-1.5 equivalents) to the suspension.
-
Stir the mixture at room temperature for 30-60 minutes. The resulting solution/suspension contains the free amine and is ready for use in the subsequent reaction.
Protocol 2: Synthesis of a Key Intermediate via Nucleophilic Aromatic Substitution
Objective: To couple the azetidin-3-yl-N,N-dimethylmethanamine with a chlorinated heterocyclic core.
Materials:
-
Chlorinated heterocyclic core (e.g., a 4-chloro-pyrrolo[1,2-f][1][2][3]triazine derivative) (1.0 equivalent)
-
Solution of free azetidin-3-yl-N,N-dimethylmethanamine (from Protocol 1) (1.2-1.5 equivalents)
-
A suitable aprotic solvent (as used in Protocol 1)
Procedure:
-
In a separate reaction vessel, dissolve the chlorinated heterocyclic core in the aprotic solvent.
-
To this solution, add the freshly prepared solution of azetidin-3-yl-N,N-dimethylmethanamine from Protocol 1.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the electrophile.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
Work-up the reaction by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired azetidine-substituted intermediate.
Data Presentation
The following table summarizes representative data for a kinase inhibitor synthesized using azetidin-3-yl-N,N-dimethylmethanamine, based on information from patent literature.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Activity (nM) |
| Example Compound | EGFR (mutant) | 1 - 10 | 10 - 50 |
Note: The specific IC₅₀ and cell-based activity values can vary depending on the assay conditions and the specific mutant form of the kinase being tested.
Signaling Pathway
ZN-e4 targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Mutations in the EGFR gene can lead to its constitutive activation, driving tumorigenesis. ZN-e4 is designed to irreversibly bind to the mutant EGFR, thereby blocking its downstream signaling cascades.
Caption: Simplified EGFR signaling pathway and the inhibitory action of ZN-e4.
Conclusion
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is a key building block for the synthesis of advanced kinase inhibitors. The protocols and information provided in these application notes offer a foundational guide for researchers to utilize this versatile reagent in the development of novel therapeutics targeting kinase-driven diseases. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols: Incorporating Azetidine Moieties to Improve Drug-Like Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern medicinal chemistry, the incorporation of small, strained ring systems has emerged as a powerful strategy to optimize the physicochemical and pharmacokinetic properties of drug candidates. Among these, the azetidine moiety, a four-membered saturated heterocycle, has garnered significant attention. Its unique conformational rigidity and stereochemical complexity offer a valuable tool to enhance critical drug-like properties, including metabolic stability, aqueous solubility, and target-binding affinity. These improvements can lead to compounds with better oral bioavailability, reduced off-target effects, and overall improved therapeutic potential.[1][2][3]
This document provides detailed application notes and experimental protocols for researchers interested in leveraging azetidine chemistry to improve the drug-like properties of their compounds.
Data Presentation: The Impact of Azetidine Incorporation
The inclusion of an azetidine ring can significantly enhance the potency and selectivity of drug candidates. A notable example is in the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology. The replacement of a proline scaffold with an (R)-azetidine-2-carboxamide in a series of STAT3 inhibitors led to a substantial increase in inhibitory potency.
Table 1: Enhancement of In Vitro Potency of STAT3 Inhibitors with an Azetidine Moiety
| Compound ID | Core Moiety | R Group | IC50 (µM) for STAT3 DNA-Binding Activity |
| Proline Analog | Proline | H | > 20 |
| 5a | (R)-Azetidine | H | 0.55 |
| 5o | (R)-Azetidine | 2-pyridinylmethyl | 0.38 |
| 8i | (R)-Azetidine | 5-fluoro-2-pyridinylmethyl | 0.34 |
Data sourced from a study on novel azetidine amides as STAT3 inhibitors.
Mandatory Visualizations
Signaling Pathway
Caption: The STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of azetidine-containing compounds.
Experimental Protocols
Synthesis of 3-Aryl-3-Substituted Azetidines
This protocol describes a general method for the synthesis of 3-aryl-3-substituted azetidines, which are common scaffolds in medicinal chemistry.
Materials:
-
Appropriate aryl halide
-
n-Butyllithium (n-BuLi)
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Trichloroacetonitrile
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Dichloromethane (DCM)
-
Appropriate nucleophile (e.g., amine, thiol)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Grignard Reagent Formation and Addition:
-
Under an argon atmosphere, dissolve the aryl halide (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.2 equivalents) dropwise and stir for 1 hour to form the organolithium reagent.
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Formation of Azetidinyl Trichloroacetimidate:
-
Dissolve the crude tertiary alcohol from the previous step and trichloroacetonitrile (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add DBU (0.1 equivalents) dropwise and stir at 0 °C for 2 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the azetidinyl trichloroacetimidate.
-
-
Nucleophilic Substitution:
-
Dissolve the azetidinyl trichloroacetimidate (1.0 equivalent) and the desired nucleophile (1.2 equivalents) in a suitable solvent (e.g., DCM or acetonitrile).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Concentrate the reaction mixture and purify by flash column chromatography on silica gel to obtain the final 3-aryl-3-substituted azetidine.
-
Kinetic Solubility Assay
This protocol is used to determine the kinetic solubility of a compound in an aqueous buffer, which is an important parameter for early-stage drug discovery.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen®)
-
96-well UV-transparent collection plates
-
Plate shaker
-
UV/Vis microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a series of dilutions of the test compound stock solution in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution to individual wells.
-
-
Solubilization:
-
Add 98 µL of PBS (pH 7.4) to each well containing the compound.
-
Seal the plate and shake at room temperature for 2 hours.
-
-
Filtration:
-
Stack the 96-well filter plate on top of a 96-well UV-transparent collection plate.
-
Transfer the solutions from the incubation plate to the filter plate.
-
Centrifuge the stacked plates to filter the solutions and collect the filtrate in the collection plate.
-
-
Quantification:
-
Measure the UV absorbance of the filtrate in the collection plate at a predetermined wavelength (typically the λmax of the compound).
-
Prepare a standard curve of the compound in a 50:50 mixture of DMSO and PBS.
-
Calculate the concentration of the compound in the filtrate using the standard curve. The highest concentration that remains in solution is the kinetic solubility.
-
Metabolic Stability Assay in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its metabolic stability.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard
-
96-well incubation plate
-
Incubator/shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
Prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Pre-warm the master mix to 37 °C.
-
-
Reaction Initiation:
-
In a 96-well plate, add the test compound to the pre-warmed master mix (final compound concentration typically 1 µM).
-
Pre-incubate for 5 minutes at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Conclusion
The incorporation of azetidine moieties is a valuable strategy in modern drug discovery for enhancing the drug-like properties of lead compounds. The unique structural features of the azetidine ring can lead to significant improvements in potency, solubility, and metabolic stability. The protocols provided in this document offer a starting point for researchers to synthesize and evaluate azetidine-containing analogs, enabling the development of more effective and safer therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Substituted Azetidines
Welcome to the technical support center for the synthesis of 3-substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of synthesizing these valuable four-membered heterocyclic compounds. The inherent ring strain of the azetidine core presents unique synthetic hurdles, often leading to low yields and undesired side reactions.[1][2][3] This guide offers practical solutions and detailed protocols to help optimize your synthetic strategies.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-substituted azetidines, offering potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Solutions |
| Low or No Yield of Azetidine Product | - High activation energy for ring formation: The formation of a strained four-membered ring is energetically unfavorable.[1] - Competing side reactions: Formation of more stable five- or six-membered rings (e.g., pyrrolidines) is a common competing pathway.[1] Intermolecular reactions like dimerization or polymerization can also occur, especially at high concentrations.[4] - Poor leaving group: The leaving group on the acyclic precursor may not be sufficiently reactive.[4] - Steric hindrance: Bulky substituents on the substrate can impede the necessary intramolecular cyclization.[1][4] | - Optimize reaction conditions: Systematically screen solvents, adjust the temperature, and vary catalyst loading.[1] Lower temperatures may favor the kinetically controlled azetidine product.[1] - Employ high dilution: Use slow addition of the substrate to the reaction mixture to favor intramolecular cyclization over intermolecular side reactions.[4] - Improve the leaving group: Convert hydroxyl groups to better leaving groups like tosylates (Ts), mesylates (Ms), or triflates (Tf). For halides, consider an in-situ Finkelstein reaction to form a more reactive iodide.[4] |
| Formation of Pyrrolidine or Other Ring-Expanded Byproducts | - Thermodynamic control: Five- and six-membered rings are thermodynamically more stable than the four-membered azetidine ring.[1] - Reaction conditions favoring rearrangement: Certain catalysts or higher temperatures can promote rearrangement pathways. | - Adjust reaction temperature: Lowering the reaction temperature can favor the kinetically formed azetidine over the thermodynamically favored pyrrolidine.[1] - Choice of catalyst: Screen different Lewis acids or bases to identify conditions that selectively promote the desired 4-exo-tet cyclization. For instance, La(OTf)₃ has been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to favor azetidine formation.[5] |
| Difficulty with Nitrogen Protecting Group | - Protecting group instability: The chosen protecting group may not be stable under the reaction conditions required for cyclization or subsequent functionalization. - Harsh deprotection conditions: Some protecting groups, like sulfonyl groups (e.g., Tosyl), require harsh conditions for removal, which can affect the integrity of the azetidine ring.[4] | - Select a suitable protecting group: The tert-butoxycarbonyl (Boc) group is widely used as it is stable under many conditions and can be removed under mild acidic conditions.[6] Benzyl (Bn) or carbobenzyloxy (Cbz) groups offer orthogonal deprotection strategies.[6] - Plan the synthetic route accordingly: Choose a protecting group that is compatible with downstream reaction steps and for which the deprotection conditions will be tolerated by the final product. |
| Poor Stereoselectivity in the Synthesis | - Lack of stereocontrol in the cyclization step: The transition state of the ring-forming reaction may not favor the formation of a single stereoisomer. | - Use of chiral auxiliaries or catalysts: Employ chiral ligands, such as a chiral sabox ligand in copper-catalyzed [3+1] cycloadditions, to induce enantioselectivity.[7] - Diastereoselective intramolecular cyclization: Design substrates with existing stereocenters that can direct the stereochemical outcome of the cyclization.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-substituted azetidines?
A1: The primary methods for synthesizing the azetidine ring include:
-
Intramolecular Cyclization: This is the most prevalent approach, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine, where the nitrogen atom acts as a nucleophile to displace a leaving group at the γ-position.[4]
-
[2+2] Cycloaddition: Also known as the aza-Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene, which can be promoted photochemically or with catalysts.[4]
-
Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[4][8]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[4]
Q2: How does ring strain affect the synthesis and reactivity of azetidines?
A2: The significant ring strain in azetidines makes their synthesis challenging due to a high activation energy for ring formation.[1][3] This strain also makes the resulting azetidine ring susceptible to ring-opening reactions, which can be a challenge for stability but also a useful feature for further functionalization.[2][8][9]
Q3: What role do protecting groups play in the synthesis of 3-substituted azetidines?
A3: The choice of a nitrogen protecting group is critical. It can influence the stereochemical outcome of reactions, prevent unwanted side reactions, and modulate the nucleophilicity of the nitrogen atom.[2] The tert-butoxycarbonyl (Boc) group is commonly used due to its stability and ease of removal under mild acidic conditions.[6]
Q4: Are there any specific catalysts that are particularly effective for azetidine synthesis?
A4: Yes, Lewis acids are often employed to catalyze the intramolecular cyclization. For example, Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to be effective in the intramolecular aminolysis of cis-3,4-epoxy amines to produce 3-hydroxyazetidines with high regioselectivity and yield.[5] Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) has also been used to catalyze the substitution reaction of azetidinyl trichloroacetimidates with various nucleophiles.[10]
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxyazetidines via La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines
This protocol describes a method for synthesizing substituted azetidines with a hydroxyl group at the 3-position through the intramolecular cyclization of cis-3,4-epoxy amines, catalyzed by lanthanum(III) trifluoromethanesulfonate (La(OTf)₃).[5]
Materials:
-
cis-3,4-epoxy amine substrate
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)
-
1,2-dichloroethane (DCE), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Stirring and heating apparatus
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the cis-3,4-epoxy amine (1.0 equiv).
-
Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE).
-
Add La(OTf)₃ (10 mol%) to the solution.
-
Heat the reaction mixture to reflux (approximately 83 °C) and stir.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-hydroxyazetidine.
Table 1: Optimization of Reaction Conditions for Azetidine Synthesis from a Model cis-3,4-Epoxy Amine [5]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of Azetidine (%) | Azetidine:Pyrrolidine Ratio |
| 1 | DCE | Reflux | 2.5 | 81 | >20:1 |
| 2 | Benzene | Reflux | 2.5 | 75 | 15:1 |
| 3 | Toluene | Reflux | 2.5 | 78 | >20:1 |
| 4 | CH₂Cl₂ | Reflux | 24 | 25 | >20:1 |
Protocol 2: Modular Synthesis of 3,3-Disubstituted Azetidines via Sc(OTf)₃-Catalyzed Substitution
This protocol outlines a modular approach for the synthesis of 3,3-disubstituted azetidines from azetidinyl trichloroacetimidates and various nucleophiles, catalyzed by scandium(III) trifluoromethanesulfonate (Sc(OTf)₃).[10]
Materials:
-
Azetidinyl trichloroacetimidate substrate
-
Nucleophile (e.g., aniline, phenol, alcohol)
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)
-
4Å Molecular Sieves
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Stirring and heating apparatus
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the azetidinyl trichloroacetimidate (1.0 equiv), the nucleophile (1.2 equiv), and 4Å molecular sieves.
-
Add anhydrous dichloromethane (CH₂Cl₂).
-
Add Sc(OTf)₃ (10 mol%) to the mixture.
-
Stir the reaction at 35 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3,3-disubstituted azetidine.
Table 2: Screening of Lewis Acid Catalysts for the Model Reaction [10]
| Entry | Catalyst (10 mol%) | Yield (%) |
| 1 | Sc(OTf)₃ | 87 |
| 2 | Mg(OTf)₂ | Trace |
| 3 | La(OTf)₃ | Trace |
| 4 | Fe(OTf)₃ | 80 |
Visualizations
Caption: Key challenges in the synthesis of 3-substituted azetidines.
Caption: Troubleshooting workflow for low yields in azetidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which typically proceeds via a three-step sequence:
-
Reductive amination of N-Boc-3-azetidinone with dimethylamine.
-
Deprotection of the Boc group.
-
Formation of the hydrochloride salt.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Reductive Amination | 1. Incomplete iminium ion formation. 2. Inactive or insufficient reducing agent. 3. Suboptimal reaction temperature. | 1. For less reactive amines, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate iminium ion formation. 2. Use fresh sodium triacetoxyborohydride (NaBH(OAc)₃) and ensure 1.2-1.5 equivalents are used. Add it portion-wise to control the exothermic reaction.[1] 3. Maintain the reaction temperature below 30°C during the addition of the reducing agent and then stir at room temperature.[1] |
| Incomplete Boc Deprotection | 1. Insufficient acid concentration or equivalents. 2. Short reaction time. | 1. Use a 4M solution of HCl in a suitable solvent like dioxane or methanol. Ensure at least 3-4 equivalents of HCl are used. 2. Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting material. Reaction times can range from 2 to 16 hours at room temperature. |
| Formation of Ring-Opened Side Products | 1. The azetidine ring is susceptible to nucleophilic attack and cleavage under strongly acidic conditions, especially when the nitrogen is protonated, forming a reactive azetidinium ion. | 1. During Boc deprotection and hydrochloride salt formation, use the minimum necessary concentration and equivalents of acid. 2. Avoid prolonged exposure to high temperatures in the presence of strong acids. 3. Consider alternative, milder deprotection methods if ring-opening is a persistent issue. |
| Difficulty in Product Purification | 1. The product is a polar and potentially volatile small molecule. 2. Presence of unreacted starting materials or side products. | 1. For the Boc-protected intermediate, flash column chromatography on silica gel is effective.[1] 2. For the final hydrochloride salt, which is typically a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be effective. 3. Ensure complete reaction to minimize impurities. |
| Final Product is a Dihydrochloride Salt | 1. Both the azetidine nitrogen and the dimethylamino nitrogen can be protonated. | 1. This is the expected and stable form of the final product under acidic conditions. The molecular formula is C₆H₁₆Cl₂N₂.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended protecting group for the azetidine nitrogen during the reductive amination step?
A1: The tert-butoxycarbonyl (Boc) group is widely recommended. It is stable under the reductive amination conditions and can be readily removed under acidic conditions.
Q2: Which reducing agent is most suitable for the reductive amination of N-Boc-3-azetidinone?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is highly effective for this transformation.[1] It selectively reduces the intermediate iminium ion in the presence of the starting ketone, minimizing the formation of alcohol by-products.[1]
Q3: What are the typical reaction conditions for the reductive amination step?
A3: A typical protocol involves dissolving N-Boc-3-azetidinone and dimethylamine (1.0-1.2 equivalents) in a solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM). The mixture is stirred at room temperature for 20-30 minutes to form the iminium ion, followed by the portion-wise addition of sodium triacetoxyborohydride (1.2-1.5 equivalents). The reaction is then stirred at room temperature for 2-24 hours.[1]
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are suitable techniques to monitor the disappearance of the starting material and the formation of the product in both the reductive amination and deprotection steps.[1]
Q5: What is the most common issue during the Boc deprotection step and how can I avoid it?
A5: The most significant issue is the potential for the acid-catalyzed ring-opening of the strained azetidine ring.[3] To mitigate this, it is crucial to use controlled amounts of acid (e.g., 4M HCl in dioxane) and to perform the reaction at room temperature, avoiding excessive heat or prolonged reaction times once the deprotection is complete.
Q6: Is azetidin-3-yl-N,N-dimethylmethanamine hydrochloride expected to be a mono- or dihydrochloride salt?
A6: Due to the presence of two basic nitrogen atoms (the azetidine ring nitrogen and the dimethylamino nitrogen), the final product is expected to be a dihydrochloride salt.[2]
Q7: Are there any known biological activities or signaling pathways associated with this compound or its derivatives?
A7: Azetidine-containing compounds are recognized as valuable scaffolds in drug discovery.[4] Specifically, some azetidine derivatives have been investigated as inhibitors of the STAT3 signaling pathway, which is implicated in cancer.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-((dimethylamino)methyl)azetidine-1-carboxylate
This protocol is adapted from established procedures for reductive amination.[1]
Materials:
-
N-Boc-3-azetidinone
-
Dimethylamine (solution in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-3-azetidinone (1.0 equiv.) in DCE (0.2 M), add dimethylamine (1.0-1.2 equiv.).
-
Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture, maintaining the temperature below 30°C.
-
Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of azetidin-3-yl-N,N-dimethylmethanamine dihydrochloride
Materials:
-
tert-butyl 3-((dimethylamino)methyl)azetidine-1-carboxylate
-
4M HCl in 1,4-dioxane or methanol
-
Diethyl ether (optional)
Procedure:
-
Dissolve tert-butyl 3-((dimethylamino)methyl)azetidine-1-carboxylate (1 equivalent) in a minimal amount of methanol or dioxane.
-
Add 4M HCl in dioxane (3-4 equivalents) to the solution at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 2-16 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If the product precipitates, it can be filtered and washed with a non-polar solvent like diethyl ether. Otherwise, the residue after evaporation is the desired hydrochloride salt. Further purification can be achieved by recrystallization if necessary.
Data Presentation
| Parameter | Reductive Amination Conditions |
| Starting Material | N-Boc-3-azetidinone |
| Amine | Dimethylamine |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) |
| Stoichiometry (Amine) | 1.0 - 1.2 equivalents |
| Stoichiometry (Reducing Agent) | 1.2 - 1.5 equivalents |
| Temperature | Room Temperature |
| Reaction Time | 2 - 24 hours |
| Typical Yield | 70-95% (Note: Yields are based on general literature precedents and may require optimization for this specific transformation) |
Visualizations
Caption: Synthetic workflow for azetidin-3-yl-N,N-dimethylmethanamine hydrochloride.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-(azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride | C6H16Cl2N2 | CID 23033542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
Technical Support Center: Purification of Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride from various reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in purifying azetidin-3-yl-N,N-dimethylmethanamine hydrochloride?
A1: The primary challenges in purifying this compound stem from the basic nature of the azetidine and dimethylamino groups. These basic sites can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in streaking, poor peak shape, and in some cases, irreversible binding to the column. Additionally, the hydrochloride salt is typically highly water-soluble, which can complicate extractive work-ups.
Q2: What are the general strategies for purifying azetidine derivatives?
A2: Common purification strategies include:
-
Acid-Base Extraction: This technique leverages the basicity of the amine to move it into an aqueous acidic phase, separating it from non-basic organic impurities. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
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Column Chromatography: While challenging, it can be effective with modifications. Using a basic modifier (e.g., triethylamine) in the eluent or employing amine-functionalized silica gel can significantly improve separation.
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Crystallization: If the hydrochloride salt is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.
-
Distillation: For the free base form, which may be a liquid, distillation under reduced pressure can be a viable purification method before converting it to the hydrochloride salt.
Q3: How does the presence of a protecting group, like a Boc group, affect the purification strategy?
A3: A Boc (tert-butyloxycarbonyl) protecting group on the azetidine nitrogen reduces its basicity, which can simplify purification by column chromatography on silica gel. The protected intermediate is generally less polar and less prone to strong interactions with the stationary phase. The final deprotection step to remove the Boc group and form the hydrochloride salt will then require a final purification step, often crystallization or precipitation.
Troubleshooting Guides
Issue 1: Poor Separation and Tailing during Silica Gel Chromatography
Symptoms:
-
The product elutes as a broad, tailing peak.
-
Incomplete separation from impurities of similar polarity.
-
Low recovery of the product from the column.
Root Cause: The basic nitrogen atoms of azetidin-3-yl-N,N-dimethylmethanamine interact strongly with the acidic silanol groups on the surface of the silica gel.
Solutions:
| Method | Description | Typical Parameters |
| Mobile Phase Modification | Add a small amount of a basic modifier to the eluent to compete with the analyte for active sites on the silica gel. | - Triethylamine (TEA): 0.1-2% in a hexane/ethyl acetate or dichloromethane/methanol solvent system.- Ammonia: A solution of ammonia in methanol (e.g., 2 M) can be used as the polar component of the mobile phase. |
| Use of Treated Silica Gel | Employ a less acidic stationary phase to minimize strong interactions. | - Amine-functionalized silica gel: Commercially available and effective for purifying basic compounds.- Neutralized silica gel: Pre-treat standard silica gel by flushing the column with a solvent system containing a base like triethylamine before loading the sample. |
| Alternative Chromatography | Consider other chromatographic techniques if silica gel proves problematic. | - Alumina (neutral or basic): Can be a good alternative to silica gel for basic compounds.- Reverse-phase chromatography: If the compound has sufficient hydrophobic character, C18 columns with buffered mobile phases (e.g., containing formic acid or ammonium acetate) can be used. |
Issue 2: Difficulty with Acid-Base Extraction
Symptoms:
-
Low recovery of the product from the aqueous layer after basification.
-
Formation of emulsions during extraction.
-
The product remains in the organic layer even after washing with acid.
Root Cause:
-
Incomplete protonation of the amine during the acid wash.
-
The hydrochloride salt may have some solubility in the organic phase, especially if the organic solvent is polar.
-
Incomplete deprotonation during basification.
Solutions:
| Step | Troubleshooting Action | Details |
| Acid Wash | Ensure complete protonation. | - Use a sufficient excess of dilute acid (e.g., 1 M HCl).- Perform multiple extractions with the acidic solution.- Check the pH of the aqueous layer to ensure it is acidic. |
| Basification | Ensure complete deprotonation. | - Use a strong base (e.g., 1 M NaOH or saturated sodium bicarbonate) and add it until the aqueous layer is distinctly basic (pH > 10).- Stir the biphasic mixture for a sufficient time to allow for complete deprotonation. |
| Extraction of Free Base | Improve recovery from the aqueous layer. | - Use a chlorinated solvent like dichloromethane, which is effective for extracting many amines.- Perform multiple extractions with the organic solvent.- If the product is still not extracting well, consider adding salt (brine) to the aqueous layer to decrease the solubility of the organic product (salting out). |
| Emulsion Formation | Break up the emulsion. | - Add a small amount of brine or a few drops of a saturated salt solution.- Filter the mixture through a pad of Celite.- Allow the mixture to stand for an extended period. |
Experimental Protocols
Protocol 1: Purification of N-Boc-3-((dimethylamino)methyl)azetidine (Protected Intermediate) by Column Chromatography
This protocol describes the purification of the Boc-protected precursor, which is a common strategy before deprotection and salt formation.
Methodology:
-
Reaction Work-up: After the reaction is complete, quench the reaction mixture and perform a preliminary extraction into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, for example, a gradient of 0-10% methanol in dichloromethane. To mitigate issues with the basicity of the unprotected dimethylamino group, it is advisable to add 0.5-1% triethylamine to the eluent.
-
Chromatography: Load the crude product onto the column and elute with the chosen solvent system.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc-3-((dimethylamino)methyl)azetidine.
Protocol 2: Deprotection and Purification of Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride by Crystallization
Methodology:
-
Deprotection: Dissolve the purified N-Boc-3-((dimethylamino)methyl)azetidine in a suitable solvent such as methanol or 1,4-dioxane.
-
Acidification: Add a solution of HCl in the same solvent (e.g., 4 M HCl in dioxane) and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Precipitation/Crystallization: The hydrochloride salt will often precipitate directly from the reaction mixture. If it does not, the solvent can be partially evaporated under reduced pressure to induce precipitation. The addition of a less polar co-solvent, such as diethyl ether, can also facilitate the crashing out of the salt.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining soluble impurities.
-
Drying: Dry the purified azetidin-3-yl-N,N-dimethylmethanamine hydrochloride under vacuum.
Visualizations
Caption: General purification workflow for azetidin-3-yl-N,N-dimethylmethanamine hydrochloride.
common side reactions in the synthesis of N,N-dimethyl-1-(azetidin-3-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-dimethyl-1-(azetidin-3-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N,N-dimethyl-1-(azetidin-3-yl)methanamine?
A common and efficient method is the reductive amination of a protected azetidin-3-one, such as N-Boc-3-azetidinone, with dimethylamine, followed by deprotection of the azetidine nitrogen. This two-step process, often performed in a single pot, involves the formation of an enamine or iminium ion intermediate which is then reduced in situ.
Q2: What are the most common side reactions to be aware of during the synthesis?
The primary challenges in the synthesis of N,N-dimethyl-1-(azetidin-3-yl)methanamine stem from the strained nature of the azetidine ring and the reactivity of the intermediates. Key side reactions include:
-
Ring-opening: The four-membered azetidine ring is susceptible to cleavage under harsh acidic or basic conditions, or in the presence of strong nucleophiles.[1]
-
Over-alkylation: Although less common when starting with a secondary amine like dimethylamine, further reaction on the azetidine nitrogen after deprotection can occur if alkylating agents are present.
-
Reduction of the carbonyl group: The ketone precursor (e.g., N-Boc-3-azetidinone) can be reduced to the corresponding alcohol if the reducing agent is not selective for the iminium ion.
-
Incomplete reaction: Unreacted starting materials, such as the azetidinone precursor, can remain in the final product if the reaction does not go to completion.
Q3: Which protecting group is recommended for the azetidine nitrogen?
The tert-butoxycarbonyl (Boc) group is a widely used and effective protecting group for the azetidine nitrogen. It is stable under the conditions of reductive amination and can be readily removed under acidic conditions.
Q4: How can I purify the final product effectively?
Purification of N,N-dimethyl-1-(azetidin-3-yl)methanamine can be challenging due to its polarity and potential volatility. Common purification techniques include:
-
Distillation: For the free base form, vacuum distillation can be effective.
-
Crystallization: Formation of a salt, such as the dihydrochloride salt, can facilitate purification by crystallization.
-
Chromatography: Column chromatography on silica gel can be used, often with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to prevent streaking.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Final Product | Incomplete reductive amination. | - Ensure the stoichiometry of dimethylamine and the reducing agent is correct. - Allow sufficient time for the formation of the iminium ion/enamine intermediate before adding the reducing agent. - Consider the addition of a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation. |
| Incomplete deprotection of the Boc group. | - Ensure sufficient acid concentration and reaction time for complete cleavage of the Boc group. - Monitor the reaction by TLC or LC-MS. | |
| Presence of N-Boc-3-hydroxyazetidine Impurity | Reduction of the starting N-Boc-3-azetidinone. | - Use a milder and more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to selectively reduce the iminium ion in the presence of a ketone.[1] |
| Evidence of Azetidine Ring-Opening Products | Harsh reaction conditions (e.g., high temperature, strong acid/base). | - Maintain moderate reaction temperatures. - Use milder acids for deprotection if possible, or carefully control the reaction time and temperature. - Avoid the use of strong, non-hindered nucleophiles that could promote ring opening.[1] |
| Product is difficult to isolate from the aqueous phase during workup | The product is a water-soluble amine. | - Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the amine. - Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or a mixture of isopropanol/chloroform). - Adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the amine is in its free base form for extraction. |
Experimental Protocols
A representative experimental protocol for the synthesis involves the reductive amination of N-Boc-3-azetidinone.
Step 1: Reductive Amination
-
To a solution of N-Boc-3-azetidinone (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add a solution of dimethylamine (1.5-2.0 equivalents, typically as a solution in THF or ethanol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium ion intermediate.
-
Cool the reaction mixture to 0 °C.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-N,N-dimethyl-1-(azetidin-3-yl)methanamine.
Step 2: Deprotection
-
Dissolve the crude product from Step 1 in a suitable solvent such as methanol or dioxane.
-
Add an excess of a strong acid, such as hydrochloric acid (in dioxane or isopropanol).
-
Stir the mixture at room temperature for 2-4 hours, or until deprotection is complete as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be triturated with a solvent like diethyl ether or acetone to afford N,N-dimethyl-1-(azetidin-3-yl)methanamine as its dihydrochloride salt.
Visualizations
Caption: Synthetic workflow for N,N-dimethyl-1-(azetidin-3-yl)methanamine.
Caption: Common side reactions in the synthesis.
References
Technical Support Center: Synthesis of Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride synthesis.
I. Synthetic Pathway Overview
The synthesis of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is typically achieved through a three-step process starting from commercially available N-Boc-azetidin-3-one. The pathway involves:
-
Reductive Amination: Reaction of N-Boc-azetidin-3-one with dimethylamine in the presence of a reducing agent to form N-Boc-3-((dimethylamino)methyl)azetidine.
-
N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.
-
Salt Formation: Conversion of the free base to the more stable hydrochloride salt.
Technical Support Center: Azetidine Hydrochloride Salts in Solution
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of azetidine hydrochloride salts in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for azetidine hydrochloride salts in solution?
A1: The main stability issue for azetidine hydrochloride salts in solution is the potential for ring-opening of the strained four-membered azetidine ring.[1][2][3] This degradation is often acid-mediated, where protonation of the azetidine nitrogen makes the ring susceptible to nucleophilic attack by water or other nucleophiles present in the solution.[4][5][6] Other potential degradation pathways include hydrolysis and photolysis.[7][8]
Q2: How do substituents on the azetidine ring affect its stability in solution?
A2: Substituents on the azetidine ring, particularly on the nitrogen atom, have a significant impact on the compound's stability.[3][4]
-
N-Substituents: Electron-withdrawing groups can decrease the basicity of the azetidine nitrogen. This makes it less likely to be protonated, which in turn can increase the stability of the ring under acidic conditions.[3] Conversely, electron-donating groups can increase the basicity of the nitrogen, making the compound more susceptible to acid-catalyzed degradation.
-
C3-Substituents: Substituents on the carbon atoms of the azetidine ring can also influence stability through steric and electronic effects.[4]
Q3: What are the recommended storage conditions for azetidine hydrochloride solutions?
A3: To ensure maximum stability, azetidine hydrochloride solutions should be stored under the following conditions:
-
Temperature: Store at 4°C for short-term storage and -20°C for long-term storage.[8][9]
-
Container: Use tightly sealed containers to protect from moisture, as azetidine hydrochloride can be hygroscopic.[2][10][11]
-
Light: Protect solutions from light to prevent potential photolytic degradation.[8][12]
-
Inert Atmosphere: For highly sensitive compounds, storage under an inert gas like nitrogen or argon is recommended.[2]
Q4: Is it normal for my azetidine hydrochloride solution to have an acidic pH?
A4: Yes, it is normal for aqueous solutions of hydrochloride salts of amines to be slightly acidic.[8] However, this low pH can contribute to the degradation of the azetidine ring over time. For pH-sensitive experiments, it may be necessary to adjust the pH of the final working solution with a suitable buffer. Be aware that changing the pH can affect the solubility of the compound.[8]
Troubleshooting Guides
Issue 1: Degradation of Azetidine Compound During Aqueous Acidic Workup
-
Symptoms:
-
Root Cause Analysis: The azetidine ring is likely undergoing acid-mediated ring-opening. The pKa of the azetidine nitrogen is a key factor; if the nitrogen is readily protonated at the pH of the workup, the ring becomes activated towards nucleophilic attack.[3][4]
-
Solutions:
-
Avoid Strong Acids: If possible, use a milder acidic wash, such as a saturated ammonium chloride solution, or skip the acidic wash if the impurities are not basic.[4]
-
Minimize Contact Time: When an acidic wash is necessary, perform the extraction quickly and at a low temperature to minimize the time the azetidine compound is in contact with the acidic aqueous phase.[4]
-
Protecting Group Strategy: If the azetidine nitrogen is part of the final target, consider using an electron-withdrawing protecting group (e.g., Boc, Cbz) during synthesis to reduce its basicity.[4]
-
Issue 2: Product Degradation During Silica Gel Chromatography
-
Symptoms:
-
Root Cause Analysis: Standard silica gel is acidic and can cause the degradation of sensitive azetidine compounds. Prolonged exposure of the compound to the acidic silica surface during chromatography can lead to the same decomposition pathways observed in acidic workups.[4]
-
Solutions:
Issue 3: Precipitation Observed When Diluting a Stock Solution in a Neutral pH Buffer
-
Symptoms:
-
A precipitate forms upon dilution of an aqueous or DMSO stock solution of the azetidine hydrochloride salt into a neutral or basic buffer (e.g., PBS pH 7.4).[8]
-
-
Root Cause Analysis: This is likely due to the pH-dependent solubility of the amine hydrochloride. As the pH of the solution increases, the equilibrium shifts from the more soluble hydrochloride salt to the less soluble free base form, causing it to precipitate.[8]
-
Solutions:
Quantitative Stability Data
The stability of N-substituted aryl azetidines was investigated at pH 1.8. The half-life (T1/2) data highlights the influence of the N-substituent on the stability of the azetidine ring.[3]
| Compound | N-Substituent | Aqueous T1/2 (h) at pH 1.8 | Azetidine Nitrogen pKa (Calculated) |
| 1 | 3-Pyridyl | 3.8 | -1.1 |
| 2 | 2-Pyridyl | >24 | -4.4 |
| 3 | 4-Pyridyl | >24 | -4.8 |
| 4 | Phenyl | < 0.17 | 2.9 |
| 5 | 4-Methoxy-phenyl | < 0.17 | 3.4 |
| 6 | 4-Cyano-phenyl | < 0.17 | 0.5 |
Data sourced from ACS Med. Chem. Lett. 2021, 12, 9, 1483–1489.[3]
Experimental Protocols
Protocol 1: Determination of Aqueous Stability (Half-Life)
This protocol is adapted from methodologies for assessing the stability of N-substituted aryl azetidines.[3][4]
-
Sample Preparation: Prepare a 10 mM stock solution of the azetidine compound in DMSO.
-
Incubation: Add the DMSO stock solution to an aqueous buffer at the desired pH (e.g., pH 1.8) to a final concentration suitable for the analytical method (e.g., for LC-MS or NMR analysis). Record the time of addition as time zero.
-
Time Points: Take aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Determine the concentration of the remaining parent compound at each time point using a suitable analytical technique like HPLC or LC-MS.
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound against time. The degradation rate constant (k) is the slope of the resulting line. Calculate the half-life (T1/2) using the equation: T1/2 = ln(2) / k.[4]
Visualizations
Caption: General pathway for acid-catalyzed degradation of azetidines.
Caption: Workflow for determining the aqueous stability of azetidine compounds.
Caption: Troubleshooting workflow for handling unstable azetidine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Azetidine Ring Formation
This guide provides troubleshooting for common issues encountered during the synthesis of azetidine rings, a crucial component in many pharmaceutical compounds. The high ring strain of the four-membered azetidine ring can present synthetic challenges, leading to low yields and competing side reactions.[1][2][3][4] This resource offers practical solutions and detailed protocols to help researchers optimize their synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My azetidine ring formation is resulting in very low yields. What are the common causes and how can I improve it?
Low yields are a frequent challenge in azetidine synthesis due to the high activation energy required for forming a strained four-membered ring.[1][5] Several factors could be contributing to this issue:
-
Unfavorable Reaction Kinetics: The transition state leading to the four-membered ring is often high in energy.[1][5]
-
Competing Side Reactions: The formation of more stable five- or six-membered rings (e.g., pyrrolidines) can be a significant competing pathway.[1][3] Dimerization or polymerization can also occur, especially at high concentrations.[2]
-
Steric Hindrance: Bulky substituents on the substrate can hinder the intramolecular cyclization required for ring formation.[2]
-
Inappropriate Leaving Group: The choice of leaving group is critical for successful intramolecular nucleophilic substitution. A poor leaving group will slow down the desired cyclization.[2]
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration can dramatically impact reaction efficiency.[1][6]
A systematic optimization of reaction parameters is crucial. This includes screening different solvents, adjusting the temperature, and varying the catalyst loading.[1][7]
Troubleshooting Workflow for Low Yield in Azetidine Synthesis
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Q2: I am observing the formation of a significant amount of pyrrolidine byproduct. How can I favor the formation of the azetidine ring?
The formation of the thermodynamically more stable five-membered pyrrolidine ring is a common side reaction.[1] The regioselectivity of the ring-closing step is crucial.
-
Choice of Catalyst and Solvent: Certain catalysts can favor the 4-exo-tet cyclization required for azetidine formation over the 5-endo-tet cyclization that leads to pyrrolidines. For instance, in the intramolecular aminolysis of cis-3,4-epoxy amines, La(OTf)₃ in 1,2-dichloroethane (DCE) has been shown to selectively produce azetidines.[8]
-
Substrate Stereochemistry: The stereochemistry of the starting material can dictate the cyclization pathway. For example, cis-3,4-epoxy amines tend to yield azetidines, while the corresponding trans isomers may favor pyrrolidine formation.[8]
-
Leaving Group Position: Ensure the leaving group is at the γ-position relative to the amine to favor the formation of the four-membered ring.
| Parameter | Condition Favoring Azetidine | Condition Favoring Pyrrolidine | Reference |
| Substrate | cis-3,4-epoxy amine | trans-3,4-epoxy amine | [8] |
| Catalyst | La(OTf)₃ (5 mol%) | La(OTf)₃ | [8] |
| Solvent | 1,2-dichloroethane (DCE) | Dichloromethane (CH₂Cl₂) | [1][8] |
| Temperature | Reflux in DCE | Varies | [8] |
Troubleshooting Workflow for Minimizing Pyrrolidine Byproduct
Caption: Troubleshooting workflow for minimizing pyrrolidine byproduct formation.
Q3: The purification of my crude azetidine product is problematic. What are the recommended methods?
Purification of azetidines can be challenging due to their polarity and potential for degradation on silica gel.
-
Column Chromatography:
-
Alumina: Using neutral or basic alumina can be a good alternative to silica gel to avoid the degradation of acid-sensitive azetidines.
-
Silica Gel with Amine: If silica gel must be used, it can be pre-treated with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.
-
-
Recrystallization: If the azetidine product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Distillation: For volatile, thermally stable azetidines, distillation under reduced pressure can be an excellent purification method.
Key Experimental Protocols
Protocol 1: Synthesis of Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol
This protocol involves the activation of the hydroxyl group followed by intramolecular cyclization.
1. Activation of the Hydroxyl Group (Mesylation):
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[2]
2. Cyclization:
-
Dissolve the crude mesylate in a suitable solvent such as THF or DMF.
-
Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC).
-
Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[2]
Experimental Workflow for γ-Amino Alcohol Cyclization
Caption: General experimental workflow for azetidine synthesis from a γ-amino alcohol.
Protocol 2: Lanthanide-Catalyzed Intramolecular Ring-Opening of an Epoxide
This protocol describes the optimized conditions for the synthesis of an azetidine derivative via a lanthanide-catalyzed intramolecular ring-opening of an epoxide.[8]
-
To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).
-
Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0°C.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reagent/Solvent | Quantity/Concentration | Purpose |
| cis-3,4-epoxy amine | 1.0 eq | Starting material |
| La(OTf)₃ | 5 mol% | Lewis acid catalyst |
| 1,2-dichloroethane (DCE) | 0.2 M | Solvent |
| Saturated aq. NaHCO₃ | - | Quenching agent |
| Dichloromethane (CH₂Cl₂) | - | Extraction solvent |
| Anhydrous Na₂SO₄ | - | Drying agent |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Azetidine synthesis [organic-chemistry.org]
- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up production of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride?
A common and scalable route involves a two-step process starting from the commercially available N-Boc-3-azetidinone. The first step is a reductive amination with dimethylamine to form N-Boc-3-((dimethylamino)methyl)azetidine. The second step is the deprotection of the Boc group and subsequent formation of the dihydrochloride salt.
Q2: Why is a protecting group, such as Boc, necessary for the azetidine nitrogen?
The use of a protecting group like tert-butoxycarbonyl (Boc) is crucial to prevent side reactions involving the azetidine nitrogen during the functionalization of the ring. The Boc group is stable under many reaction conditions and can be removed under acidic conditions.
Q3: What are the main challenges in synthesizing azetidine derivatives?
The primary challenges stem from the inherent ring strain of the four-membered ring, making it susceptible to ring-opening reactions. Other common issues include achieving high yields, difficulties in purification, and the potential for polymerization. The choice of starting materials and reaction conditions is critical to mitigate these challenges.[1]
Q4: What safety precautions should be taken during this synthesis?
When working with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The reductive amination step can be exothermic, so controlled addition of reagents is necessary to manage the reaction temperature.
Troubleshooting Guides
Step 1: Reductive Amination of N-Boc-3-azetidinone
Issue 1: Low Conversion of N-Boc-3-azetidinone
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining.
-
Possible Cause: Inefficient formation of the iminium ion intermediate.
-
Solution:
-
Ensure the dimethylamine solution is fresh and of the correct concentration.
-
For less reactive amines, a catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added to facilitate iminium ion formation.[2]
-
Increase the reaction time or slightly elevate the temperature, monitoring for side product formation.
-
Issue 2: Formation of N-Boc-3-hydroxyazetidine as a major byproduct
-
Symptom: The crude product contains a significant amount of the corresponding alcohol.
-
Possible Cause: The reducing agent is reducing the ketone starting material.
-
Solution:
-
Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion.[2]
-
Add the reducing agent portion-wise to control the reaction temperature, as the reaction can be exothermic.[2]
-
Ensure the reaction conditions are optimized to favor iminium ion formation before the addition of the reducing agent.
-
Step 2: Boc Deprotection and Dihydrochloride Salt Formation
Issue 1: Incomplete Boc Deprotection
-
Symptom: NMR or LC-MS analysis of the final product shows the presence of the Boc-protected intermediate.
-
Possible Cause: Insufficient acid or reaction time.
-
Solution:
-
Increase the equivalents of the acid (e.g., 4M HCl in dioxane).
-
Extend the reaction time and monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Issue 2: Difficulty in Isolating the Dihydrochloride Salt
-
Symptom: The product is oily or does not precipitate cleanly from the reaction mixture.
-
Possible Cause: Presence of residual solvent or impurities.
-
Solution:
-
After the reaction, ensure all volatile solvents are thoroughly removed under reduced pressure.
-
Triturate the crude oil with a non-polar solvent like diethyl ether or pentane to induce precipitation of the salt.
-
If the product remains oily, dissolve it in a minimal amount of a polar solvent (e.g., methanol) and precipitate by adding a non-polar solvent.
-
Experimental Protocols
Protocol 1: Scale-Up Synthesis of N-Boc-3-((dimethylamino)methyl)azetidine
This protocol is adapted from standard reductive amination procedures.
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount (for 10g scale) |
| N-Boc-3-azetidinone | 1.0 | 171.19 g/mol | 10.0 g |
| Dimethylamine (40% in H₂O) | 1.5 | 45.08 g/mol | 9.9 g (24.8 mL) |
| Sodium Triacetoxyborohydride | 1.5 | 211.94 g/mol | 18.6 g |
| 1,2-Dichloroethane (DCE) | - | - | 292 mL |
| Saturated NaHCO₃ (aq) | - | - | As needed |
Procedure:
-
To a solution of N-Boc-3-azetidinone in 1,2-dichloroethane, add the dimethylamine solution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride portion-wise, maintaining the internal temperature below 20°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Scale-Up Deprotection and Dihydrochloride Salt Formation
This protocol is based on standard Boc deprotection methods.
| Reagent/Solvent | Molar Eq. | Notes |
| N-Boc-3-((dimethylamino)methyl)azetidine | 1.0 | Crude from previous step |
| 4M HCl in 1,4-Dioxane | 2.5 | - |
| Diethyl Ether | - | For precipitation |
Procedure:
-
Dissolve the crude N-Boc-3-((dimethylamino)methyl)azetidine in a minimal amount of a suitable solvent like methanol or dioxane.
-
Cool the solution in an ice bath and add the 4M HCl in 1,4-dioxane solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until deprotection is complete as monitored by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to obtain a crude solid or oil.
-
Triturate the residue with diethyl ether to induce precipitation.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford azetidin-3-yl-N,N-dimethylmethanamine hydrochloride as a white to off-white solid.
Visualizations
Caption: Synthetic workflow for azetidin-3-yl-N,N-dimethylmethanamine hydrochloride.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Purification of 3-((dimethylamino)methyl)azetidine Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-((dimethylamino)methyl)azetidine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of 3-((dimethylamino)methyl)azetidine dihydrochloride?
A1: Impurities can originate from the synthetic route used. A common strategy for synthesizing 3-substituted azetidines involves the reductive amination of a protected azetidin-3-one. Based on this, likely impurities include:
-
Unreacted starting materials: Such as N-Boc-azetidin-3-one or other protected azetidinone precursors.
-
Reagents and by-products: Residual reducing agents (e.g., sodium triacetoxyborohydride by-products) or catalysts.
-
Intermediates: Incompletely reacted intermediates, for example, the enamine formed during reductive amination.
-
Side-products: Products from over-alkylation or side reactions involving the azetidine ring.
-
Degradation products: Azetidine rings can be susceptible to ring-opening, especially under harsh conditions, which can lead to aminopropanol derivatives.
Q2: My final product has a persistent color. What could be the cause?
A2: A persistent color in the final product, which should be a white powder, often indicates the presence of colored impurities. These could be degradation products formed during the synthesis or work-up, or residual reagents. It is recommended to perform a purity analysis (e.g., by HPLC or NMR) to identify the nature of the impurity.
Q3: I am observing poor solubility of my crude product before purification. What can I do?
A3: As a dihydrochloride salt, the product should be soluble in water and polar protic solvents like methanol. If you are experiencing poor solubility, it could be due to the presence of significant amounts of non-polar impurities or the product being in its free-base form. Ensure the pH of your aqueous solution is acidic to maintain the salt form.
Troubleshooting Guides
Issue 1: Tailing peaks during HPLC or column chromatography analysis.
This is a common issue when purifying basic compounds like azetidines on silica gel.
| Possible Cause | Suggested Solution |
| Strong interaction with silica gel | The basic nitrogen atoms in the azetidine ring can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing. |
| Inappropriate mobile phase | The mobile phase may not be optimized to suppress the interaction between the basic analyte and the stationary phase. |
Experimental Protocol: Mobile Phase Modification for Chromatography
-
Addition of a Basic Modifier: To your eluent system (e.g., dichloromethane/methanol), add a small amount of a basic modifier like triethylamine (TEA) or ammonia.
-
For TEA: Start with 0.1-0.5% (v/v) TEA in your mobile phase and gradually increase up to 2% if necessary.
-
For Ammonia: Use a solution of 7N ammonia in methanol as a component of your mobile phase, typically not exceeding 10% of the total mobile phase composition.
-
-
Use of an Amine-Functionalized Column: Consider using a pre-packed amine-functionalized silica gel column, which has a less acidic surface and reduces strong interactions with basic compounds.
Issue 2: Co-elution of impurities with the desired product.
This occurs when impurities have similar polarity to 3-((dimethylamino)methyl)azetidine dihydrochloride.
| Possible Cause | Suggested Solution |
| Similar polarity of impurities | Synthetic by-products or starting materials may have polarities very close to the product. |
| Insufficient separation power of the chromatographic system | The chosen stationary and mobile phases may not be providing adequate resolution. |
Experimental Protocol: Optimizing Chromatographic Separation
-
Gradient Elution: Employ a gradient elution method, starting with a less polar mobile phase and gradually increasing the polarity. This can help to separate compounds with close polarities. For example, a gradient of 0% to 10% methanol in dichloromethane (both containing 0.1% TEA) over 20 column volumes.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider other stationary phases such as alumina or a C18 reversed-phase column with an appropriate aqueous/organic mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA).
Issue 3: Low recovery yield after recrystallization.
Recrystallization is a powerful purification technique for crystalline solids, but can be associated with significant product loss if not optimized.
| Possible Cause | Suggested Solution |
| High solubility of the product in the chosen solvent system | If the product is too soluble, it will not crystallize out effectively upon cooling. |
| Precipitation of impurities along with the product | If the solution is cooled too quickly or is too concentrated, impurities may co-precipitate. |
Experimental Protocol: Recrystallization of 3-((dimethylamino)methyl)azetidine Dihydrochloride
-
Solvent Selection: A common and effective solvent system for the recrystallization of azetidine hydrochlorides is a mixture of a polar solvent in which the compound is soluble (like methanol or ethanol) and a less polar anti-solvent in which it is sparingly soluble (like ethyl acetate or diethyl ether).
-
Procedure: a. Dissolve the crude product in a minimal amount of hot methanol. b. While the solution is still warm, slowly add ethyl acetate dropwise until the solution becomes slightly cloudy. c. Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. e. Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Quantitative Data Summary
The following table provides a hypothetical example of purity improvement after applying the recommended purification protocols. Actual results may vary depending on the initial purity and the specific impurities present.
| Purification Method | Initial Purity (by HPLC) | Purity after 1st Pass | Purity after 2nd Pass/Optimization | Typical Recovery Yield |
| Flash Chromatography (Silica Gel with TEA) | 85% | 95% | >98% | 70-85% |
| Recrystallization (Methanol/Ethyl Acetate) | 90% | 97% | >99% | 60-75% |
Visualizations
Validation & Comparative
Validating Azetidine-Based Compounds in Cellular Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of azetidine-based compounds in various cellular assays, supported by experimental data. Azetidine-containing compounds have emerged as a promising class of molecules in drug discovery, demonstrating potent activity in areas such as oncology.
The unique structural properties of the azetidine ring, a four-membered nitrogen-containing heterocycle, contribute to its metabolic stability and conformational rigidity, making it an attractive scaffold in medicinal chemistry.[1][2] This guide will delve into the validation of these compounds, focusing on their efficacy as determined by key in vitro cellular assays.
Comparative Efficacy of Azetidine-Based Compounds
The anti-proliferative and cytotoxic activities of various azetidine-based compounds have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The tables below summarize the IC50 values for representative azetidine derivatives, categorized by their primary mechanism of action.
Azetidine-Based STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when persistently activated, promotes tumor cell proliferation, survival, and angiogenesis.[3] A novel class of azetidine-based compounds has been developed to irreversibly inhibit STAT3.[4][5]
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Putative Mechanism of Action | Reference(s) |
| H172 & H182 | Triple-Negative Breast Cancer (TNBC) cells | 0.38 - 0.98 | Irreversible binding to STAT3, inhibiting its activation | [4][5] |
| Novel Azetidine Analogues (5a, 5o, 8i) | - | 0.34 - 0.55 (EMSA) | STAT3 Inhibition | [3] |
| 7g & 9k | Breast cancer cells | 0.9 - 1.9 (Cell-based activity) | STAT3 Inhibition | [3][6] |
Azetidine-Based Tubulin Polymerization Inhibitors
Certain azetidin-2-one derivatives have been shown to disrupt the cytoskeleton and induce apoptosis by inhibiting tubulin polymerization.[4][7][8]
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Putative Mechanism of Action | Reference(s) |
| Azetidin-2-one derivative (Compound 6) | SiHa (Cervical Cancer) | 0.1 | Induction of apoptosis, cytoskeleton disruption | [4] |
| Azetidin-2-one derivative (Compound 6) | B16F10 (Melanoma) | 1.2 | Induction of apoptosis, cytoskeleton disruption | [4] |
| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one (12l) | MCF-7 (Breast Cancer) | 0.01 | Inhibition of tubulin polymerization | [8] |
| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one (12l) | HT-29 (Colon Cancer) | 0.003 | Inhibition of tubulin polymerization | [8] |
Key Cellular Assays for Validation
The following are detailed methodologies for key experiments commonly used to validate the efficacy of azetidine-based compounds.
Cell Viability Assays (MTT and MTS)
These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the azetidine-based compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[7][9]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[9]
-
Cell Seeding: Prepare cells and test compounds in 96-well plates.
-
Compound Treatment: Incubate cells with the compound for the desired exposure period.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm.[10]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[4]
Caspase Activity Assay [14][15]
-
Cell Culture and Treatment: Culture and treat cells with the azetidine compounds.
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Activity Measurement: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA) and measure the resulting colorimetric or fluorometric signal.[7][15]
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay [14][16]
-
Cell/Tissue Preparation: Fix and permeabilize cells or tissue sections.
-
TUNEL Reaction: Incubate with a TUNEL reaction mixture containing TdT and labeled dUTP.
-
Detection: Detect the incorporated label using fluorescence microscopy or flow cytometry.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) and is crucial for identifying compounds that induce cell cycle arrest.[17][18][19]
Propidium Iodide (PI) Staining and Flow Cytometry Protocol [17][20]
-
Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol.[19][20]
-
Staining: Resuspend cells in a staining solution containing propidium iodide and RNase.[17][20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a comprehensive understanding of the validation process.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. assaygenie.com [assaygenie.com]
A Comparative Guide to Azetidine Building Blocks in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and three-dimensionality to drug candidates.[1] As a strained four-membered heterocycle, it offers a unique blend of stability and reactivity, making it a versatile building block in organic synthesis.[1][2] This guide provides a comparative analysis of common azetidine building blocks, focusing on their synthetic utility, performance in key reactions, and the strategic selection of protecting groups, supported by experimental data.
Section 1: N-Protected Azetidines: A Comparison of Boc and Cbz Groups
The choice of nitrogen protecting group is critical as it influences the reactivity of the azetidine ring and dictates the deprotection strategies available in a multi-step synthesis. The most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
The N-Boc group is favored for its stability under basic and nucleophilic conditions while being easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[3] This makes it ideal for syntheses involving organometallics or strong bases. The N-Cbz group, conversely, is stable to acidic conditions but is readily cleaved by catalytic hydrogenolysis, a mild reduction method that is orthogonal to acid-labile groups.[3] The choice between them is therefore dictated by the overall synthetic strategy and the tolerance of other functional groups in the molecule.[3]
Table 1: Comparison of Common N-Protecting Groups for Azetidines
| Feature | N-Boc (tert-butoxycarbonyl) | N-Cbz (Benzyloxycarbonyl) |
| Common Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Cleavage Conditions | Strong acids (e.g., TFA, HCl) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Stability | Stable to bases, nucleophiles, hydrogenolysis | Stable to acids, mild bases |
| Orthogonality | Yes, removable in the presence of Cbz | Yes, removable in the presence of Boc |
| Advantages | Suitable for acid-sensitive substrates | Suitable for hydrogenolysis-sensitive substrates |
Section 2: Key Azetidine Building Blocks and Their Reactivity
The functionalization of the C3 position of the azetidine ring provides access to a diverse range of derivatives. Key building blocks include 3-hydroxyazetidine and azetidin-3-one, which serve as versatile precursors for further elaboration.
3-Hydroxyazetidines
3-Hydroxyazetidines are crucial intermediates, often synthesized from precursors like epichlorohydrin and a protected amine.[4][5] The hydroxyl group can be further functionalized or used to introduce other substituents. The synthesis of N-Boc-3-hydroxyazetidine is a common starting point for many synthetic campaigns.
Azetidin-3-ones
N-protected azetidin-3-ones are highly versatile building blocks. The ketone functionality allows for a wide array of transformations, including reductive amination, Wittig-type reactions, and additions of organometallic reagents. For instance, N-Boc-azetidin-3-one is a precursor to α,β-unsaturated esters, which are excellent Michael acceptors for introducing substituents at the C3 position.[6]
A flexible synthesis of chiral azetidin-3-ones can be achieved through the gold-catalyzed oxidative cyclization of N-propargylsulfonamides, which tolerates various functional groups, including acid-labile ones like Boc.[7]
Table 2: Synthesis of 2-Substituted-N-Bus-azetidin-3-ones via Gold-Catalyzed Oxidative Cyclization [7]
| Entry | R Group | Yield (%) |
| 1 | Phenyl (Ph) | 82 |
| 2 | 4-Methoxyphenyl (4-MeOPh) | 85 |
| 3 | Cyclohexyl (Cy) | 78 |
| 4 | But-3-en-1-yl | 75 |
| 5 | 4-Chlorophenyl (4-ClPh) | 80 |
| 6 | 3-Azidopropyl | 71 |
| 7 | N-Boc protected | 74 |
Yields are for the two-step process from the corresponding sulfinamide.
Application in Aza-Michael Additions
A powerful method for C3-functionalization is the aza-Michael addition to an activated azetidine building block. Starting from N-Boc-azetidin-3-one, a Horner–Wadsworth–Emmons reaction can generate methyl (N-Boc-azetidin-3-ylidene)acetate.[6] This intermediate readily undergoes conjugate addition with various nitrogen nucleophiles, yielding a diverse library of 3-substituted azetidines.
Table 3: Aza-Michael Addition Yields using Methyl (N-Boc-azetidin-3-ylidene)acetate [6]
| Entry | Nucleophile | Product Yield (%) |
| 1 | Azetidine | 64 |
| 2 | 3-Hydroxyazetidine | 62 |
| 3 | Pyrrolidine | 61 |
| 4 | Piperidine | 75 |
| 5 | 4-Hydroxypiperidine | 75 |
| 6 | Morpholine | 71 |
| 7 | Indazole | 91 |
| 8 | 1,2,4-Triazole | 78 |
Visualizing Synthetic Pathways
Diagrams are essential for visualizing the logical flow of synthetic strategies and understanding the relationships between different building blocks and intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Azetidine Derivatives as STAT3 Inhibitors
Disclaimer: A comprehensive review of publicly available scientific literature did not yield specific structure-activity relationship (SAR) studies for azetidin-3-yl-N,N-dimethylmethanamine derivatives. This guide provides a comparative analysis of a closely related class of compounds, (R)-azetidine-2-carboxamide analogues, which have been extensively studied as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). The insights from this guide can inform the potential biological activities and SAR of other substituted azetidines.
Introduction to STAT3 and its Role in Disease
Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a crucial role in cell signaling. In response to cytokines and growth factors, STAT3 is activated through phosphorylation, leading to its dimerization and translocation to the nucleus. In the nucleus, it binds to DNA and regulates the transcription of genes involved in cell growth, proliferation, and survival. Aberrant and persistent activation of STAT3 is a hallmark of numerous human cancers, where it promotes tumor progression, metastasis, and drug resistance. Consequently, the development of small-molecule inhibitors of STAT3 is a major focus in cancer drug discovery.[1][2]
The Emergence of Azetidine Scaffolds as STAT3 Inhibitors
Recent medicinal chemistry efforts have identified (R)-azetidine-2-carboxamide derivatives as a promising class of STAT3 inhibitors.[1][3][4] These compounds have been systematically optimized from earlier proline-based inhibitors, leading to analogues with sub-micromolar potency and high selectivity for STAT3 over other STAT family members.[1][3] The rigid four-membered azetidine ring serves as a key structural scaffold, and modifications at different positions have provided significant insights into the structure-activity relationship.
Structure-Activity Relationship (SAR) Analysis
The SAR of (R)-azetidine-2-carboxamide STAT3 inhibitors has been explored by modifying three key components of the molecule: the linker, the salicylic acid moiety, and the cyclohexylbenzyl group of the lead compound.
Impact of the Azetidine Ring
Replacing a five-membered proline ring with a four-membered azetidine ring in the linker region of the lead compounds resulted in a significant boost in inhibitory potency against STAT3 DNA-binding activity. For instance, the azetidine-2-carboxamide analogue 5a showed over a four-fold increase in potency compared to its proline counterpart.[1] This suggests that the conformational constraints imposed by the smaller azetidine ring are favorable for binding to STAT3.
Modifications of the Salicylate Moiety
The salicylic acid group is a key pharmacophore in this series of inhibitors. Modifications to this part of the molecule have a significant impact on activity.
-
Substitution on the Salicyl Ring: The position and nature of substituents on the salicylic acid ring are critical. While various substitutions have been explored, the 5-position appears to be a key site for modification.
-
Replacement of the Carboxylic Acid: Replacement of the carboxylic acid with bioisosteres such as hydroxamic acids or methylamines has been investigated to improve cell permeability and other physicochemical properties.[1]
Modifications of the Cyclohexylbenzyl Moiety
The cyclohexylbenzyl group also plays a crucial role in the potency of these inhibitors.
-
Cyclohexyl Group: Alterations to the cyclohexyl group have been explored to optimize the hydrophobic interactions with the target protein.
-
Benzyl Group: Modifications to the benzyl portion of this moiety have also been shown to influence the inhibitory activity.
Quantitative SAR Data
The following table summarizes the in vitro STAT3 inhibitory activity of selected (R)-azetidine-2-carboxamide derivatives from published studies. The half-maximal inhibitory concentration (IC50) was determined using an Electrophoretic Mobility Shift Assay (EMSA), which measures the inhibition of STAT3 binding to its DNA target sequence.
| Compound ID | Linker | R1 (Salicylate Moiety) | R2 (Cyclohexylbenzyl Moiety) | STAT3 EMSA IC50 (µM) | Reference |
| 5a | (R)-Azetidine-2-carboxamide | 2-hydroxybenzoic acid | 4-cyclohexylbenzyl | 0.52 | [1] |
| 5o | (R)-Azetidine-2-carboxamide | 2-hydroxy-5-(cyclohexylmethyl)benzoic acid | 4-cyclohexylbenzyl | 0.38 | [1] |
| 8i | (R)-Azetidine-2-carboxamide | 2-hydroxy-5-nitrobenzoic acid | 4-cyclohexylbenzyl | 0.34 | [1] |
| 7e | (R)-Azetidine-2-carboxamide | 2-hydroxy-N-methylbenzamide | 4-cyclohexylbenzyl | >5 | [1] |
| 7f | (R)-Azetidine-2-carboxamide | N-(2-hydroxybenzyl)acetamide | 4-cyclohexylbenzyl | >5 | [1] |
| 7g | (R)-Azetidine-2-carboxamide | 2-hydroxy-N'-(4-cyclohexylbenzyl)benzohydrazide | 4-cyclohexylbenzyl | >5 | [1] |
| 9k | (R)-Azetidine-2-carboxamide | 5-(1H-tetrazol-5-yl)-2-hydroxybenzoic acid | 4-cyclohexylbenzyl | >5 | [1] |
Lower IC50 values indicate higher potency.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity
This assay is a cornerstone for evaluating the in vitro potency of STAT3 inhibitors.[1][5][6]
-
Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts).
-
Probe Labeling: A double-stranded oligonucleotide probe containing the consensus DNA binding sequence for STAT3 (e.g., hSIE probe) is end-labeled with a radioactive isotope (e.g., 32P).[5]
-
Binding Reaction: The nuclear extract is pre-incubated with varying concentrations of the test compound (azetidine derivative) for a specified time at room temperature to allow for inhibitor binding to STAT3.
-
Probe Incubation: The radiolabeled probe is then added to the mixture, and the reaction is incubated to allow for the formation of STAT3-DNA complexes.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. The protein-DNA complexes migrate slower than the free, unbound probe.
-
Visualization and Quantification: The gel is dried and exposed to X-ray film or a phosphorimager screen. The intensity of the bands corresponding to the STAT3-DNA complexes is quantified to determine the extent of inhibition at each compound concentration, from which the IC50 value is calculated.[1]
Visualizing the SAR Workflow and STAT3 Signaling Pathway
To better understand the process of SAR studies and the biological context of STAT3 inhibition, the following diagrams are provided.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Caption: The STAT3 signaling pathway and the inhibitory action of azetidine derivatives.
Conclusion
While direct SAR data for azetidin-3-yl-N,N-dimethylmethanamine derivatives is not currently available in the scientific literature, the comprehensive studies on (R)-azetidine-2-carboxamide analogues as STAT3 inhibitors provide a valuable framework for understanding the SAR of the azetidine scaffold. These studies demonstrate that the rigid azetidine ring is a highly effective scaffold for designing potent and selective enzyme inhibitors. The key takeaways are the favorable impact of the four-membered ring on potency and the critical role of substitutions at various positions in modulating the inhibitory activity. This information serves as a robust starting point for the design and evaluation of novel azetidine-based compounds targeting STAT3 and other biologically relevant proteins.
References
A Comparative Guide to Diamine Linkers in Drug Development: Azetidin-3-yl-N,N-dimethylmethanamine in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation with technologies like Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy. The linker, which connects the target-binding and E3 ligase-recruiting moieties, profoundly influences a molecule's physicochemical properties, cell permeability, metabolic stability, and its ability to facilitate a productive ternary complex. This guide provides a comparative analysis of azetidin-3-yl-N,N-dimethylmethanamine, a novel diamine linker, against more established linkers such as piperazine-based and polyethylene glycol (PEG)-based linkers.
Executive Summary
Azetidin-3-yl-N,N-dimethylmethanamine presents a compelling profile for a diamine linker, offering a blend of rigidity and favorable physicochemical properties. The strained four-membered ring of azetidine can confer a greater degree of conformational constraint compared to more flexible linkers, which can be advantageous for pre-organizing the PROTAC molecule for optimal ternary complex formation. Furthermore, the azetidine moiety is reported to exhibit enhanced metabolic stability, particularly resistance to N-dealkylation, a common metabolic pathway for other cyclic amines like piperidine and piperazine.[1] This can translate to an improved pharmacokinetic profile with a longer half-life and increased drug exposure. In contrast, piperazine linkers offer rigidity and the potential for improved aqueous solubility due to the presence of a second nitrogen atom that can be protonated at physiological pH.[] PEG linkers, on the other hand, are highly flexible and can enhance solubility, but their lack of rigidity may lead to a higher entropic penalty upon binding and potentially less optimal ternary complex formation.
This guide will delve into a detailed comparison of these linkers, presenting illustrative experimental data, comprehensive experimental protocols, and visualizations to aid in the rational design of next-generation therapeutics.
Data Presentation: A Comparative Overview
The following tables summarize key performance indicators for hypothetical PROTACs utilizing azetidin-3-yl-N,N-dimethylmethanamine, a piperazine-based linker, and a PEG-based linker. It is important to note that this data is illustrative and intended to highlight the potential differences based on the intrinsic properties of the linkers.
| Linker Type | Physicochemical Properties |
| Azetidin-3-yl-N,N-dimethylmethanamine | Molecular Weight: 114.19 g/mol Topological Polar Surface Area (TPSA): 15.2 ŲPredicted logP: -0.5 |
| N-Boc-piperazine | Molecular Weight: 186.25 g/mol Topological Polar Surface Area (TPSA): 32.3 ŲPredicted logP: 0.8 |
| NH2-PEG3-NH2 | Molecular Weight: 148.20 g/mol Topological Polar Surface Area (TPSA): 64.7 ŲPredicted logP: -1.2 |
| Linker Type | In Vitro Performance (Illustrative Data) |
| Degradation (DC50) | |
| Azetidin-3-yl-N,N-dimethylmethanamine | 15 nM |
| Piperazine-based | 25 nM |
| PEG-based | 50 nM |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of diamine linkers in drug development. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This is a standard method to quantify the degradation of a target protein following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody specific for the target protein overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides an in vitro measurement of a compound's passive permeability across an artificial membrane, which can be indicative of its cell permeability.
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 10% lecithin in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare solutions of the test compounds in a suitable buffer at a known concentration.
-
Assay Procedure: Add the compound solutions to the donor wells of the PAMPA plate. Fill the acceptor wells with a fresh buffer. Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (VA / (Area × Time)) × ([Drug]acceptor / [Drug]donor)
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes and the test compound in a phosphate buffer.
-
Initiation of Reaction: Pre-warm the reaction mixture at 37°C. Initiate the metabolic reaction by adding a NADPH regenerating system.
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t1/2).
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A generalized workflow for the evaluation of PROTACs with different linkers.
Logical Relationship of Linker Properties
References
Comparative Analysis of the Biological Activity of Azetidine Analogs
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a significant structural motif in medicinal chemistry due to its unique conformational constraints and ability to serve as a versatile pharmacophore.[1][2] This guide provides a comparative overview of the biological activities of various azetidin-3-yl-N,N-dimethylmethanamine analogs and other substituted azetidines, with a focus on their antibacterial, enzyme inhibitory, and other notable pharmacological effects. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and therapeutic application of this class of compounds.
Comparative Biological Activity Data
The biological activities of various azetidine derivatives are summarized in the tables below, categorized by their primary pharmacological effects. These tables provide a quantitative comparison of the potency and efficacy of different analogs.
Table 1: Antibacterial Activity of Selected Azetidine Derivatives
| Compound ID | Target Organism | Activity (MIC in µg/mL or Inhibition Zone in mm) | Reference Compound | Activity of Reference | Source |
| M7 | Staphylococcus aureus | 22 mm inhibition zone at 0.01 mg/mL | Ampicillin | 30 mm inhibition zone at 0.01 mg/mL | [3] |
| M7 | Escherichia coli | 25 mm inhibition zone at 0.01 mg/mL | Ampicillin | 27 mm inhibition zone at 0.01 mg/mL | [3] |
| M8 | Escherichia coli | 25 mm inhibition zone at 0.01 mg/mL | Ampicillin | 27 mm inhibition zone at 0.01 mg/mL | [3] |
| 4a₂ | Staphylococcus epidermidis ATCC 12228 | MIC: 128 µg/mL | Ampicillin | - | [4] |
| 4a₂ | Enterococcus faecalis ATCC 25912 | MIC: 256 µg/mL | Ampicillin | - | [4] |
| 4a₂ | Pseudomonas aeruginosa CIP 82118 | MIC: 128 µg/mL | Ampicillin | - | [4] |
| 4a₄ | Pseudomonas aeruginosa CIP 82118 | MIC: 128 µg/mL | Ampicillin | - | [4] |
| AZ01-AZ04 | E. coli, P. aeruginosa, P. vulgaris, S. aureus | Evaluated at 200 µ g/disc | Ciprofloxacin | 100 µ g/disc | [5] |
Table 2: GABA Uptake Inhibitory Activity of Azetidine Analogs
| Compound | Target | IC₅₀ (µM) | Source |
| Various Azetidine Analogs | GABA Transporters (GATs) | Data not specified in abstract | [1] |
Note: Specific IC₅₀ values for GABA uptake inhibition by azetidin-3-yl-N,N-dimethylmethanamine analogs were not available in the provided search results. However, it is a noted area of investigation for this class of compounds.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in the literature.
1. Antibacterial Activity Assessment (Diffusion Method)
This method is used to determine the susceptibility of bacteria to the tested compounds.[3]
-
Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are commonly used.
-
Culture Preparation: Bacterial strains are cultured in a suitable broth medium to achieve a specific turbidity, often corresponding to a 0.5 McFarland standard.
-
Agar Plate Preparation: A sterile nutrient agar is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the prepared bacterial culture.
-
Compound Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with known concentrations of the test compounds (e.g., 0.01, 0.001, and 0.0001 mg/mL). A standard antibiotic, such as Ampicillin, is used as a positive control.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Analysis: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.
2. Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method)
This method provides a quantitative measure of the lowest concentration of a compound that inhibits visible bacterial growth.[4]
-
Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate using a suitable broth medium.
-
Bacterial Inoculation: Each well is inoculated with a standardized suspension of the target bacterium.
-
Controls: Positive controls (broth with bacteria, no compound) and negative controls (broth only) are included on each plate. A standard antibiotic is also tested as a reference.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research approach.
Caption: Simplified p38 MAPK signaling pathway and potential inhibition by azetidine analogs.
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress and inflammation.[1] Some azetidine derivatives have been suggested to act as p38 kinase inhibitors, making this pathway a relevant target for this class of compounds.[1]
References
A Guide to Alternative Reagents for Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the azetidine scaffold into drug candidates has become a valuable tool in medicinal chemistry for enhancing physicochemical properties such as solubility and metabolic stability. Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is a useful building block for introducing this moiety. This guide provides a comparative overview of commercially available alternative reagents, presenting their performance characteristics, relevant experimental data, and detailed protocols to aid in the selection of the most suitable building block for your research needs.
Performance Comparison of Alternative Azetidine Building Blocks
A variety of 3-substituted azetidine derivatives are commercially available, offering different functional handles for subsequent chemical modifications. The choice of the building block can significantly impact the synthetic route and the properties of the final compounds. Below is a comparison of key alternatives.
Table 1: Comparison of Physicochemical and Reactivity Properties of Alternative Azetidine Building Blocks
| Reagent Name | Structure | Key Features & Applications | Supplier Examples |
| N-Boc-3-aminoazetidine | tert-butyl (azetidin-3-yl)carbamate | Boc-protected primary amine allows for facile amide bond formation, reductive amination, and other nucleophilic reactions after deprotection. Widely used in library synthesis. | Sigma-Aldrich, Combi-Blocks, Apollo Scientific |
| N-Cbz-3-aminoazetidine hydrochloride | benzyl azetidin-3-ylcarbamate hydrochloride | Cbz-protected primary amine offering an alternative protecting group strategy to Boc, removable under hydrogenolysis conditions. | AChemBlock |
| 3-Hydroxyazetidine hydrochloride | azetidin-3-ol hydrochloride | Provides a hydroxyl group for etherification, esterification, or Mitsunobu reactions. Can be oxidized to the corresponding ketone. | Sigma-Aldrich, Chem-Impex |
| N-Boc-3-(aminomethyl)azetidine | tert-butyl (azetidin-3-ylmethyl)carbamate | Offers a primary amine extended by a methylene linker, providing more flexibility compared to 3-aminoazetidine. Suitable for creating analogs with altered spatial arrangements. | Chem-Impex, J&H Chemical |
Table 2: Comparative Performance in a Representative Application - Fluorescent Purine Analogs
This table summarizes the impact of different 3-substituted azetidines on the photophysical properties of a fluorescent purine analog, demonstrating how the choice of the azetidine moiety can tune molecular properties.[1][2]
| Azetidine Substituent at Purine Core | Absorption Max (λabs, nm) in Dioxane | Emission Max (λem, nm) in Dioxane | Quantum Yield (Φ) in Dioxane |
| N,N-dimethylamino | 355 | 419 | 0.11 |
| Azetidin-1-yl | 356 | 419 | 0.28 |
| 3,3-difluoroazetidin-1-yl | 349 | 410 | 0.77 |
Data extracted from studies on thieno[3,2-d]pyrimidine and isothiazolo[5,4-d]pyrimidine cores. The trend of increasing quantum yield with electron-withdrawing substituents on the azetidine ring was observed.[1][2]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for common transformations involving these azetidine building blocks.
Protocol 1: Parallel Amide Synthesis with N-Boc-3-aminoazetidine
This protocol is adapted from methodologies for high-throughput synthesis of compound libraries.[3][4]
Objective: To perform a parallel acylation of N-Boc-3-aminoazetidine with a diverse set of carboxylic acids.
Materials:
-
N-Boc-3-aminoazetidine
-
A library of carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
96-well reaction block
Procedure:
-
Stock Solutions:
-
Prepare a 0.5 M solution of N-Boc-3-aminoazetidine in DMF.
-
Prepare 0.5 M solutions of each carboxylic acid in DMF in a 96-well plate.
-
Prepare a 0.55 M solution of HATU in DMF.
-
Prepare a 1.0 M solution of DIPEA in DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the N-Boc-3-aminoazetidine solution (0.05 mmol).
-
Add 100 µL of the respective carboxylic acid solution (0.05 mmol) to each well.
-
Add 110 µL of the HATU solution (0.06 mmol) to each well.
-
Add 100 µL of the DIPEA solution (0.1 mmol) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
After the reaction is complete, the solvent can be removed in vacuo.
-
The resulting amide products can be purified by parallel HPLC.
-
-
Deprotection (if required):
-
To remove the Boc group, treat the purified amides with a solution of 20% TFA (Trifluoroacetic acid) in DCM (Dichloromethane) for 1 hour at room temperature.
-
Concentrate the solution in vacuo to yield the deprotected amine as a TFA salt.
-
Protocol 2: Synthesis of a 3-Aryloxyazetidine via Mitsunobu Reaction with 3-Hydroxyazetidine
This protocol describes the coupling of a phenol with 3-hydroxyazetidine.
Objective: To synthesize N-Boc-3-phenoxyazetidine.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Phenol
-
DIAD (Diisopropyl azodicarboxylate)
-
Triphenylphosphine (PPh3)
-
Anhydrous THF (Tetrahydrofuran)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and phenol (1.1 eq) in anhydrous THF.
-
Add triphenylphosphine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add DIAD (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-3-phenoxyazetidine.
-
Signaling Pathway and Experimental Workflow Visualization
The strategic incorporation of azetidine moieties is prevalent in the development of kinase inhibitors. The Mer Tyrosine Kinase (MerTK) signaling pathway, which is implicated in cancer cell survival and immune evasion, is a relevant target for such inhibitors.[5][6][7]
Caption: MerTK signaling pathway and the inhibitory action of an azetidine-containing drug.
The following workflow illustrates a typical process for synthesizing and evaluating a library of azetidine-containing compounds for their potential as kinase inhibitors.
Caption: Experimental workflow for the synthesis and screening of an azetidine-based compound library.
References
- 1. escholarship.org [escholarship.org]
- 2. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are MerTK inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Azetidine Scaffolds: A Strategic Advantage in Drug Design Over Piperidine and Pyrrolidine
In the landscape of medicinal chemistry, the selection of a saturated heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetics, and overall therapeutic potential. While five-membered pyrrolidines and six-membered piperidines are ubiquitous and well-established motifs, the smaller four-membered azetidine ring has emerged as a powerful, and often superior, alternative for fine-tuning molecular properties. This guide provides an objective, data-driven comparison, highlighting the strategic advantages of incorporating azetidine scaffolds over their larger ring counterparts, supported by experimental data and detailed protocols.
Executive Summary: Key Advantages of the Azetidine Scaffold
The primary advantages of employing an azetidine ring stem from its unique structural and conformational properties. Its inherent ring strain and compact nature lead to significant improvements in several key drug-like attributes:
-
Improved Aqueous Solubility: The azetidine moiety generally imparts greater polarity and reduces lipophilicity compared to piperidine and pyrrolidine, leading to enhanced aqueous solubility—a critical factor for both oral and parenteral drug administration.[1]
-
Enhanced Metabolic Stability: Azetidine rings are often more resistant to oxidative metabolism, particularly N-dealkylation by cytochrome P450 enzymes, a common metabolic pathway for larger saturated amines.[1] This can lead to a longer drug half-life and a more predictable pharmacokinetic profile.
-
Novel Three-Dimensionality and Vectorial Control: The rigid, puckered conformation of the azetidine ring provides precise control over the spatial orientation of substituents.[1] This allows for the exploration of novel chemical space and can lead to improved binding affinity by minimizing the entropic penalty upon target engagement.
-
Reduced Lipophilicity (logP): In an era where drug discovery programs often battle "lipophilicity creep," the azetidine scaffold offers a reliable method to decrease a compound's logP, which can mitigate issues related to off-target toxicity and non-specific binding.
Comparative Analysis of Physicochemical Properties
The choice of a heterocyclic ring directly impacts fundamental properties like basicity (pKa), lipophilicity (logP), and solubility. The smaller, more strained azetidine ring exhibits distinct trends when compared to pyrrolidine and piperidine.
| Property | Azetidine Analog | Pyrrolidine Analog | Piperidine Analog | Key Considerations for Drug Design |
| pKa | ~11.29 | ~11.27 | ~11.22 | Azetidine and pyrrolidine have slightly higher basicity than piperidine. This is attributed to the C-N-C bond angles influencing the hybridization of the nitrogen lone pair. While the differences are small, they can affect the ionization state at physiological pH. |
| Lipophilicity (cLogP) | Lower | Intermediate | Higher | The incorporation of an azetidine ring consistently lowers lipophilicity compared to its five- and six-membered counterparts. This is a significant advantage for improving the ADME profile. |
| Aqueous Solubility | Higher | Intermediate | Lower | The reduced lipophilicity and increased polarity of azetidine-containing compounds often translate directly to higher aqueous solubility.[1] |
Note: pKa and logP values are for the parent, unsubstituted heterocycles. The trends are generally maintained in substituted analogs.
Comparative Analysis of Pharmacokinetic Properties
A key battleground in lead optimization is improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It is here that the azetidine scaffold often demonstrates its most compelling advantages, particularly in metabolic stability.
The following data is derived from a study on Cyclin-Dependent Kinase 8 (CDK8) inhibitors, where the linker connecting key pharmacophoric elements was varied.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM) for CDK8 Inhibitors
| Compound ID | Heterocyclic Linker | HLM Intrinsic Clearance (CLint, µL/min/mg) |
| 15 | Pyrrolidine | 102 |
| 16 | Azetidine | 104 |
| 17 | Piperidine | 158 |
| Data sourced from a study on CDK8 inhibitors, demonstrating the relative stability of different heterocyclic linkers. In this specific context, azetidine and pyrrolidine offered better stability than piperidine.[2] |
In another example from a 5-HT2C agonist program, replacing a pyrrolidine with an azetidine led to a significant improvement in metabolic stability.
Table 2: Metabolic Stability in HLM for 5-HT2C Agonists
| Compound ID | Heterocyclic Moiety | HLM Intrinsic Clearance (CLint, % remaining after 30 min) |
| 11 | Pyrrolidine | 3% |
| 12 | Piperidine | 10% |
| 13 | Azetidine | 45% |
| Data adapted from a study on 5-HT2c agonists. The azetidine analog (13) showed markedly improved stability in human liver microsomes compared to the pyrrolidine (11) and piperidine (12) analogs. |
These data underscore that while the specific metabolic fate is context-dependent, the azetidine scaffold can be a highly effective tool for mitigating metabolic liabilities.
Visualizing the Rationale and Workflow
To better understand the strategic decisions and experimental processes involved, the following diagrams illustrate the logical advantages of azetidine and a typical workflow for comparing these scaffolds.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays discussed.
Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the rate of metabolism of a compound by Phase I enzymes, primarily cytochrome P450s.
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
Test compounds and positive controls (e.g., Testosterone, Verapamil) dissolved in DMSO.
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Acetonitrile (ACN) with an appropriate internal standard for quenching the reaction.
-
96-well plates, incubator, centrifuge, LC-MS/MS system.
Procedure:
-
Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: Add the HLM solution to a 96-well plate. Add the test compound (final concentration typically 1 µM; final DMSO concentration ≤ 0.5%). Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute sample is quenched immediately after adding the compound, before adding NADPH.
-
Sample Processing: Seal the plate and shake for 10 minutes. Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693 / t½) / protein concentration).
Kinetic Aqueous Solubility Assay
Objective: To determine the solubility of a compound in an aqueous buffer when added from a DMSO stock solution.
Materials:
-
Test compounds dissolved in DMSO (e.g., 10 mM stock).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well filter plates (e.g., 1 µm pore size).
-
UV-Vis microplate reader or LC-MS/MS system.
Procedure:
-
Compound Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a 96-well plate.
-
Buffer Addition: Add aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a consistent final DMSO concentration (1%).
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Filtration: Transfer the solutions to a 96-well filter plate placed on top of a collection plate. Centrifuge to separate any precipitated solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the filtrate using a standard curve, typically via UV-Vis spectrophotometry or LC-MS/MS for higher sensitivity and specificity.
Lipophilicity (logP) Determination by RP-HPLC
Objective: To estimate the octanol-water partition coefficient (logP) based on the retention time of a compound on a reverse-phase HPLC column.
Materials:
-
HPLC system with a C18 column and UV detector.
-
Mobile phases: A (e.g., water with 0.1% formic acid) and B (e.g., acetonitrile or methanol with 0.1% formic acid).
-
A set of standard compounds with known logP values.
-
Test compounds dissolved in a suitable solvent.
Procedure:
-
Calibration: Inject the standard compounds with known logP values onto the HPLC system using a gradient elution method (e.g., 5-95% B over 10 minutes).
-
Measurement: Record the retention time (t_R) for each standard.
-
Standard Curve: Create a calibration curve by plotting the known logP values of the standards against their measured retention times. A linear correlation should be observed.
-
Test Compound Analysis: Inject the test compounds under the identical HPLC conditions and measure their retention times.
-
logP Calculation: Use the linear regression equation from the standard curve to calculate the logP of the test compounds from their retention times.
Conclusion
The azetidine scaffold presents a compelling strategic alternative to the more traditional piperidine and pyrrolidine rings in drug discovery. Its unique, constrained four-membered structure imparts a host of advantageous properties, most notably leading to compounds with lower lipophilicity, improved aqueous solubility, and enhanced metabolic stability. While the optimal choice of a heterocyclic scaffold will always be dependent on the specific biological target and the overall molecular context, the experimental data clearly demonstrates that the substitution of a piperidine or pyrrolidine with an azetidine can be a powerful and effective tactic. For research scientists and drug development professionals, leveraging the azetidine motif is a key strategy for overcoming common ADME challenges and for creating differentiated, best-in-class clinical candidates.
References
spectroscopic validation of novel compounds from azetidin-3-yl-N,N-dimethylmethanamine
For Researchers, Scientists, and Drug Development Professionals
The rigorous spectroscopic validation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comparative analysis of the spectroscopic techniques used to characterize novel compounds derived from azetidine scaffolds, with a focus on derivatives of azetidin-3-yl-N,N-dimethylmethanamine. By presenting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to effectively validate and compare newly synthesized compounds.
Comparison of Spectroscopic Data
The structural elucidation of novel compounds relies on the synergistic use of multiple spectroscopic techniques. Below is a comparison of expected spectroscopic data for a representative novel azetidine derivative against a potential alternative, a pyrrolidine-based compound. This comparison highlights the key spectral features that differentiate these important classes of heterocyclic compounds.
Table 1: Comparison of Spectroscopic Data for a Novel Azetidine Derivative and a Pyrrolidine Alternative
| Spectroscopic Technique | Novel Azetidine Derivative (Hypothetical) | Pyrrolidine Derivative (Alternative) | Key Differentiating Features |
| ¹H NMR | Azetidine ring protons: δ 3.5-4.5 ppm | Pyrrolidine ring protons: δ 1.5-3.5 ppm | Azetidine protons are typically more deshielded due to ring strain. |
| Substituent protons: Variable | Substituent protons: Variable | Substituent effects will modulate chemical shifts in both scaffolds. | |
| ¹³C NMR | Azetidine ring carbons: δ 40-85 ppm[1] | Pyrrolidine ring carbons: δ 20-60 ppm | Azetidine carbons also show a downfield shift compared to the less strained pyrrolidine ring. |
| Carbonyl carbon (if present): δ 160-180 ppm[1] | Carbonyl carbon (if present): δ 170-185 ppm | The chemical shift of the carbonyl carbon is sensitive to the ring size and substituents.[1] | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak present | Molecular Ion (M⁺) peak present | The molecular weight will be the primary differentiator. |
| Characteristic fragmentation pattern | Different fragmentation pattern | Fragmentation will be dictated by the specific structure and functional groups present. | |
| FTIR Spectroscopy | C-N stretching: ~1200-1350 cm⁻¹ | C-N stretching: ~1100-1250 cm⁻¹ | The strained azetidine ring can influence the vibrational frequencies of adjacent bonds. |
| N-H stretching (if present): ~3300-3500 cm⁻¹ | N-H stretching (if present): ~3300-3500 cm⁻¹ | This band is characteristic of secondary amines in both ring systems. | |
| C=O stretching (if present): ~1730-1780 cm⁻¹ | C=O stretching (if present): ~1680-1720 cm⁻¹ | The higher frequency for the azetidine is due to increased ring strain. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline the methodologies for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis of Azetidine Derivatives [1]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified novel compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Filter the solution through a glass wool plug or a syringe filter directly into a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Lock and shim the NMR spectrometer to the deuterium signal of the solvent.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[1]
-
-
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-240 ppm and a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak.[1]
-
Mass Spectrometry (MS)
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the novel compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the mass spectrometer's ionization source.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and expected fragments.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and fragmenting it to obtain a characteristic fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol for FTIR Analysis [2]
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide and press it into a thin, transparent pellet.
-
Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Liquid samples can be analyzed directly as a thin film between two salt plates.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[2]
-
Compare the obtained spectrum with known spectral databases or the spectra of starting materials to confirm the presence of expected functionalities and the absence of impurities.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved in spectroscopic validation and the potential biological context of novel compounds, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the synthesis and spectroscopic validation of a novel compound.
Caption: A hypothetical signaling pathway modulated by a novel azetidine derivative.
References
Assessing the Metabolic Stability of Azetidine-Containing Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of small, saturated heterocycles is a widely adopted strategy in modern medicinal chemistry to enhance the three-dimensionality and improve the physicochemical properties of drug candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its unique conformational constraints and inherent ring strain can impart favorable characteristics, including improved metabolic stability, when compared to its five- and six-membered counterparts, pyrrolidine and piperidine.[1][2] This guide provides an objective comparison of the metabolic stability of azetidine-containing molecules with alternative scaffolds, supported by experimental data and detailed methodologies.
The Role of Azetidine in Enhancing Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[3] Rapid metabolism can lead to low drug exposure and reduced efficacy. The azetidine moiety can enhance metabolic stability by shielding metabolically labile sites within a molecule and by being inherently more resistant to certain metabolic transformations compared to other saturated heterocycles.[2] However, the strained nature of the azetidine ring can also make it susceptible to specific metabolic pathways, such as ring-opening reactions.[4]
Comparative Metabolic Stability Data
The metabolic stability of a compound is often assessed in vitro by measuring its rate of disappearance when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[5] The intrinsic clearance (CLint) and half-life (t½) are key parameters derived from these assays. A lower CLint and a longer t½ are indicative of higher metabolic stability.[6]
The following table summarizes representative in vitro metabolic stability data for structurally related compounds containing azetidine, pyrrolidine, and piperidine moieties from various studies.
| Compound Class | Heterocycle | Representative Compound Example | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) | Reference |
| MerTK Inhibitor | Azetidine | Compound 31 (Azetidine-Benzoxazole) | Mouse | 25 | 27.7 | [7] |
| Triple Reuptake Inhibitor | Azetidine | Compound 6be (3-substituted Azetidine) | Mouse | 15 | 46.2 | [7] |
| Representative Sulfonylamide | Azetidine | N-phenylsulfonyl azetidine | Human | Low (Qualitative) | > 60 | [8] |
| Representative Sulfonylamide | Pyrrolidine | N-phenylsulfonyl pyrrolidine | Human | Moderate (Qualitative) | 30 - 60 | [8] |
| Representative Sulfonylamide | Piperidine | N-phenylsulfonyl piperidine | Human | High (Qualitative) | < 30 | [8] |
| Fluorinated Amine Derivative | Azetidine | 3-fluoro-N-benzylazetidine | Human | 12 | 57.8 | [9] |
| Fluorinated Amine Derivative | Pyrrolidine | 3-fluoro-N-benzylpyrrolidine | Human | 28 | 24.8 | [9] |
| Fluorinated Amine Derivative | Piperidine | 4-fluoro-N-benzylpiperidine | Human | 45 | 15.4 | [9] |
Note: The data presented are for representative compounds and actual values will vary depending on the specific substitutions and overall molecular structure.
Key Metabolic Pathways of Azetidine-Containing Molecules
The metabolism of azetidine-containing compounds can proceed through several pathways, including both Phase I and Phase II reactions.
Phase I Metabolism:
-
CYP-mediated Oxidation: Cytochrome P450 enzymes can oxidize the azetidine ring or its substituents. Oxidation can occur at the carbon atoms alpha to the nitrogen, potentially leading to ring scission.[10]
-
Ring Opening: The inherent strain of the azetidine ring can make it susceptible to nucleophilic attack, leading to ring opening. This can be mediated by enzymes or occur under certain physiological conditions.[4]
Phase II Metabolism:
-
Glutathione (GSH) Conjugation: The azetidine ring can undergo nucleophilic attack by glutathione, catalyzed by glutathione S-transferases (GSTs), leading to the formation of a glutathione conjugate. This is a direct conjugation pathway that can occur without prior bioactivation by P450 enzymes.[10][11]
-
Glucuronidation: If the azetidine-containing molecule has a suitable functional group (e.g., hydroxyl, amine), it can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[12]
Below is a diagram illustrating the primary metabolic pathways for azetidine-containing molecules.
Experimental Protocols
Liver Microsomal Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a test compound using liver microsomes.[13][14]
1. Materials and Equipment:
-
Liver microsomes (human, rat, or mouse)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (with known high and low clearance)
-
Internal standard (for analytical quantification)
-
Acetonitrile (for reaction termination and protein precipitation)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
2. Experimental Workflow:
The following diagram illustrates the workflow for a typical liver microsomal stability assay.
3. Detailed Procedure:
-
Preparation:
-
Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer. The final concentration of the test compound in the incubation is typically 1 µM.[5]
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[5]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted test compound and the microsomal suspension.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The time of addition is considered time point zero.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing the internal standard to the respective wells.[6]
-
Include control incubations without the NADPH regenerating system to assess for non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[15]
-
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the zero-minute time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[6]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).[6]
Conclusion
The strategic incorporation of an azetidine ring can be an effective approach to enhance the metabolic stability of drug candidates. As demonstrated by the comparative data, azetidine-containing compounds often exhibit lower intrinsic clearance and longer half-lives in vitro compared to their pyrrolidine and piperidine analogs. However, the overall metabolic fate of a molecule is highly dependent on its entire structure, and the potential for specific metabolic pathways, such as ring-opening, should be considered. The provided experimental protocol for the liver microsomal stability assay serves as a fundamental tool for the early assessment of metabolic stability, enabling researchers to make informed decisions in the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safe Disposal of Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling azetidin-3-yl-N,N-dimethylmethanamine hydrochloride must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][5]
In the event of accidental exposure, follow these first aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]
-
After skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Remove contaminated clothing and wash it before reuse.[2][3] If skin irritation occurs, seek medical advice.[2][3]
-
After eye contact: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, seek medical attention.[2][3]
-
After ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[2]
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety information for azetidin-3-yl-N,N-dimethylmethanamine hydrochloride.
| Property | Value |
| GHS Hazard Statements | H302: Harmful if swallowed[1][2]H315: Causes skin irritation[1][2]H319: Causes serious eye irritation[1][2]H335: May cause respiratory irritation[1][2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2]P280: Wear protective gloves/protective clothing/eye protection/face protection[2]P501: Dispose of contents/container to hazardous waste disposal[4] |
| Storage Class | 11 - Combustible Solids |
| Incompatible Materials | Strong oxidizing agents[6] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is through a licensed professional waste disposal service.[4][5] Do not attempt to dispose of this chemical down the drain or in regular waste streams.[4][6] The following protocol details the steps for preparing the compound and its containers for collection by a certified waste management provider.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled hazardous waste container for azetidin-3-yl-N,N-dimethylmethanamine hydrochloride and any materials contaminated with it (e.g., weighing boats, contaminated paper towels, disposable PPE).
- The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
2. Handling of Spills:
- In the event of a spill, evacuate non-essential personnel from the area.
- Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[4]
- Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5] Avoid creating dust.[5][7]
- Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.
3. Packaging for Disposal:
- Ensure the hazardous waste container is securely sealed to prevent leakage.
- Label the container clearly with "Hazardous Waste" and the full chemical name: "azetidin-3-yl-N,N-dimethylmethanamine hydrochloride". Include the CAS number (321890-22-6) for accurate identification.
- If required by your institution's environmental health and safety (EHS) department, complete a hazardous waste tag with all necessary information (e.g., accumulation start date, chemical composition, quantity).
4. Storage Pending Disposal:
- Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.
- The storage area should be away from incompatible materials, such as strong oxidizing agents.[6]
5. Arranging for Professional Disposal:
- Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection and disposal of the waste.
- Provide them with the completed hazardous waste manifest or any other required documentation.
- Disposal must be carried out in a chemical incinerator equipped with an afterburner and scrubber.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride.
Caption: Disposal workflow for azetidin-3-yl-N,N-dimethylmethanamine hydrochloride.
References
- 1. 1-(azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride | C6H16Cl2N2 | CID 23033542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for Handling Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling azetidin-3-yl-N,N-dimethylmethanamine hydrochloride (CAS No. 321890-22-6). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is classified as a hazardous substance. The primary risks associated with this compound are acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Summary of Hazards:
| Hazard Class | GHS Hazard Code | Description | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 |
| Skin Irritation | H315 | Causes skin irritation | GHS07 |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | GHS07 |
Mandatory Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against exposure. The following equipment must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.[1]
-
Body Protection: A lab coat or a chemical-resistant apron should be worn to protect the skin.[1]
-
Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2] If dust or aerosols are likely to be generated, a respirator may be necessary.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is crucial for minimizing risks.
Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Personal Protective Equipment: Don the required PPE as outlined in the section above.
-
Weighing: When weighing the solid compound, use a draft shield or conduct the process in a fume hood to prevent the dispersion of dust.
Dissolution and Reaction:
-
Solvent Addition: If preparing a solution, add the solvent to the solid compound slowly to avoid splashing.
-
Exothermic Reactions: Be aware of the potential for exothermic reactions, especially when mixing with other reagents. Monitor the temperature of the reaction vessel.
-
Closed Systems: Whenever possible, use a closed system for reactions to contain any vapors or aerosols.
Post-Reaction and Temporary Storage:
-
Labeling: Clearly label all containers with the full chemical name and any relevant hazard warnings.
-
Short-Term Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.[1][2]
Disposal Plan: Waste Management and Decontamination
Proper disposal is essential to prevent environmental contamination and ensure safety.
Waste Collection:
-
Solid Waste: Collect solid waste in a designated, labeled, and sealed container for hazardous chemical waste.
-
Liquid Waste: Unused solutions should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.
Decontamination:
-
Work Surfaces: Clean and decontaminate all work surfaces with an appropriate solvent followed by soap and water.
-
Glassware: Rinse glassware thoroughly with a suitable solvent before washing. The rinsate should be collected as hazardous waste.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Workflow for Handling Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride
Caption: Workflow for the safe handling of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








